(Chloromethyl)dimethylvinylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-ethenyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZMXFBEKWPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066105 | |
| Record name | Silane, (chloromethyl)ethenyldimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16709-86-7 | |
| Record name | (Chloromethyl)ethenyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16709-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (Chloromethyl)dimethylvinylsilane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (chloromethyl)ethenyldimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (chloromethyl)ethenyldimethyl- | |
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| Record name | (chloromethyl)dimethylvinylsilane | |
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| Record name | (Chloromethyl)dimethylvinylsilane | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Chloromethyl)dimethylvinylsilane: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)dimethylvinylsilane, with the CAS Registry Number 16709-86-7, is a versatile organosilane compound. Its bifunctional nature, featuring both a reactive chloromethyl group and a polymerizable vinyl group, makes it a valuable intermediate in a variety of chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16709-86-7 | [1][2][3] |
| Molecular Formula | C5H11ClSi | [1][2][3] |
| Molecular Weight | 134.68 g/mol | [1][2] |
| IUPAC Name | (Chloromethyl)(ethenyl)dimethylsilane | [2][3] |
| Synonyms | Vinyl(chloromethyl)dimethylsilane, (Chloromethyl)ethenyldimethylsilane | [1][2] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 121-122 °C | |
| Density | 0.908 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.440 | [1] |
Molecular Structure
The structure of this compound features a central silicon atom bonded to two methyl groups, a vinyl group, and a chloromethyl group. The structural formula and identifiers are provided in Table 2.
Table 2: Structural Information for this compound
| Identifier | Value | Reference |
| SMILES | C--INVALID-LINK--(CCl)C=C | [2][3] |
| InChI | 1S/C5H11ClSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 | |
| InChIKey | SZZZMXFBEKWPBU-UHFFFAOYSA-N | [2][3] |
A 2D representation of the molecular structure is provided in the diagram below.
Caption: 2D Structure of this compound.
Experimental Protocols
General Synthetic Approach (Hypothetical)
A potential method for the synthesis of this compound could involve the reaction of a suitable Grignard reagent with a dichlorosilane precursor. For instance, the reaction of vinylmagnesium bromide with chloro(chloromethyl)dimethylsilane could yield the desired product.
It is crucial to note that this is a hypothetical pathway and requires experimental validation. Researchers should consult relevant literature on Grignard reactions involving chlorosilanes and conduct thorough safety assessments before attempting any synthesis.
A generalized workflow for such a synthesis is depicted below.
Caption: Hypothetical workflow for the synthesis of this compound.
Spectroscopic Data
Authenticated and publicly available NMR, IR, and mass spectra for this compound (CAS 16709-86-7) are scarce. Researchers requiring detailed spectroscopic data are advised to acquire it experimentally upon synthesis or purification of the compound.
Reactivity and Applications
This compound is a valuable bifunctional molecule for organic synthesis.
-
Chloromethyl Group Reactivity: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of the dimethylvinylsilylmethyl moiety onto a variety of substrates. For example, it can react with alcohols to form silyl ethers or with Grignard reagents to form new carbon-carbon bonds.
-
Vinyl Group Reactivity: The vinyl group can undergo polymerization and hydrosilylation reactions. This functionality allows for its incorporation into polymers and for further functionalization of the silicon center.
Due to these reactive sites, this compound serves as a useful building block for the synthesis of more complex organosilanes and silicon-containing polymers.[4]
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable organosilane intermediate with a unique combination of reactive functional groups. While detailed experimental protocols and spectroscopic data are not widely published, its known chemical properties and the reactivity of its functional groups suggest a broad range of potential applications in organic synthesis and materials science. Further research into the synthesis and reactions of this compound is warranted to fully explore its synthetic utility.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (Chloromethyl)dimethylvinylsilane (CAS: 1719-58-0)
This compound , also known as Vinyldimethylchlorosilane, is a versatile organosilicon compound with significant applications in organic synthesis and materials science.[1][2][3] Its unique structure, featuring both a reactive vinyl group and a silicon-chlorine bond, makes it a valuable precursor for a wide array of chemical transformations.[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a colorless to light beige or amber liquid.[1][2] It is a moisture-sensitive compound that reacts with water and other protic solvents.[1][2] It is soluble in most aprotic organic solvents, with dichloromethane being commonly used.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1719-58-0 | [1][4][5] |
| Molecular Formula | C₄H₉ClSi | [1][5] |
| Linear Formula | H₂C=CHSi(CH₃)₂Cl | [4] |
| Molecular Weight | 120.65 g/mol | [1][4][5] |
| Appearance | Colorless to light beige/amber clear liquid | [1][2] |
| Boiling Point | 82-83 °C (lit.) | [1][2] |
| Density | 0.874 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.414 (lit.) | [1][2] |
| Flash Point | -5 °C (23 °F) - closed cup | [1][4] |
| Vapor Pressure | 95 hPa at 20 °C | [1] |
| Water Solubility | Reacts with water | [1][2] |
| Sensitivity | Moisture Sensitive | [1][2] |
| EINECS Number | 217-007-1 | [1][4] |
| Beilstein/REAXYS No. | 1737688 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[6]
Table 2: Summary of Available Spectroscopic Data
| Technique | Available Spectra | Source |
| ¹H NMR | 2 Spectra | [6] |
| ¹³C NMR | 4 Spectra | [6] |
| ²⁹Si NMR | 1 Spectrum | [6] |
| FTIR | 2 Spectra (ATR, Transmission) | [6] |
| Mass Spec (GC) | 2 Spectra | [6] |
While specific peak assignments require direct analysis of the spectra, this information confirms the availability of standard characterization data for this compound.[6]
Synthesis and Reactivity
This compound is a key intermediate in organosilicon chemistry. Its reactivity is dominated by the silicon-chlorine bond, which is susceptible to nucleophilic substitution, and the vinyl group, which can participate in addition and polymerization reactions.
Logical Flow of Synthetic Utility
The diagram below illustrates the central role of this compound as a precursor to various functionalized silicon compounds.
Caption: Synthetic utility of this compound.
Key Reactions and Experimental Protocols
a) Preparation of 1,1,2,2-tetramethyl-1,2-divinyldisilane
This compound participates in coupling reactions to form disilanes. A notable example is its reaction with magnesium in tetrahydrofuran (THF).[2][4]
-
Experimental Protocol:
-
Reactants: this compound, Magnesium turnings, Tetrahydrofuran (THF) as solvent.
-
Procedure (General): The reaction is typically carried out under an inert atmosphere (e.g., Argon or Nitrogen). Magnesium turnings are activated in a flask. A solution of this compound in dry THF is added dropwise to the magnesium suspension.
-
Reaction Conditions: The reaction mixture is often stirred at room temperature or with gentle heating to initiate the coupling.
-
Work-up: After the reaction is complete, the magnesium salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation to yield 1,1,2,2-tetramethyl-1,2-divinyldisilane.
-
b) [2+4] Cycloaddition Reactions
The compound undergoes cycloaddition reactions, for instance, with t-butyllithium in the presence of a diene like 2,3-dimethyl-1,3-butadiene, to produce cycloadducts.[1][2]
c) Preparation of Metallacycloalkanones
This protocol demonstrates the use of the silane as a tether in organic synthesis to create complex cyclic structures.[2]
-
Experimental Workflow:
Caption: Synthesis of silacycloheptanones from the starting silane.
-
Detailed Steps:
-
Allylation: this compound is treated with allyl magnesium bromide to yield a dialkenyl silane.[2]
-
Hydroboration: The resulting dialkenyl silane undergoes sequential hydroboration with thexylborane.[2]
-
Conversion to Ketone: The intermediate is then treated with potassium cyanide, followed by trifluoroacetic anhydride, and finally oxidized with hydrogen peroxide in sodium hydroxide to produce the target silacycloheptanone.[2] This silicon-tethered approach facilitates the creation of acyclic compounds with chiral centers that are otherwise difficult to synthesize.[2]
-
Applications in Research and Development
The unique reactivity of this compound makes it a valuable building block in several areas.[3]
Overview of Applications
Caption: Major applications of this compound.
-
Silicon-Containing Polymers: It serves as a monomer or precursor for synthesizing silicone polymers.[2][3] These materials often possess enhanced thermal stability, unique surface properties, and improved mechanical strength.[3]
-
Silaheterocycles: The compound is instrumental in the controlled formation of silaheterocycles, which are cyclic compounds containing silicon atoms.[2][3] These structures are of interest in materials science and medicinal chemistry due to their unique electronic and steric properties.[3]
-
Chelating Ligands: It is used as a starting material for creating new chelating ligands, which are important in catalysis and coordination chemistry.[2][3][4]
-
Synthesis of Functionalized Silanes: It can be used to synthesize other functional organosilane intermediates, such as dimethyl(prop-2-ynyloxy)(vinyl)silane.[4]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[7] It is highly flammable, corrosive, and reacts violently with water.[4][8][9]
Table 3: Hazard and Safety Information
| Category | Information | Reference |
| GHS Pictograms | Flame, Corrosion | [4] |
| Signal Word | Danger | [4] |
| Hazard Statements | H225: Highly flammable liquid and vapour.H314: Causes severe skin burns and eye damage. | [4] |
| Supplemental Hazard | EUH014: Reacts violently with water. | [4][9] |
| Precautionary Statements | P210, P280, P305 + P351 + P338, P310 | [4] |
| Storage Class | 3 (Flammable liquids) | [4] |
| Storage Conditions | Flammables area, Inert atmosphere, 2-8°C. Keep container tightly closed in a dry, well-ventilated place. | [1][2][10] |
| Incompatible Materials | Water, Acids, Bases, Alcohols, Oxidizing agents. | [9] |
| Personal Protective Equipment (PPE) | Faceshields, Goggles, Gloves, Type ABEK (EN14387) respirator filter. | [4] |
Handling Precautions:
-
Handle under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Use in a well-ventilated area or under a chemical fume hood.[10][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][12]
-
Take precautionary measures against static discharge.[9]
-
Ensure eyewash stations and safety showers are readily accessible.[10]
-
Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[13]
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, consulting the primary literature is highly recommended.
References
- 1. lookchem.com [lookchem.com]
- 2. CHLORODIMETHYLVINYLSILANE | 1719-58-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. クロロ(ジメチル)ビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. spectrabase.com [spectrabase.com]
- 7. innospk.com [innospk.com]
- 8. Chlorodimethylvinylsilane - Hazardous Agents | Haz-Map [haz-map.com]
- 9. fishersci.fi [fishersci.fi]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
Synthesis and purification of (Chloromethyl)dimethylvinylsilane
An In-depth Technical Guide on the Synthesis and Purification of (Chloromethyl)dimethylvinylsilane
Introduction
This compound (CAS No. 16709-86-7) is a functional organosilane monomer with significant applications in organic and materials science.[1][2] Its bifunctional nature, featuring both a reactive chloromethyl group and a polymerizable vinyl group, makes it a versatile building block for the synthesis of more complex organosilanes, silicon-containing polymers, and as an active chain-stopping agent.[1] This technical guide provides a comprehensive overview of plausible synthetic routes and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 16709-86-7 | |
| Molecular Formula | C₅H₁₁ClSi | |
| Molecular Weight | 134.68 g/mol | |
| Appearance | Clear colorless to yellow liquid | [3] |
| Density | 0.908 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.440 | [4] |
| Flash Point | 12 °C (53.6 °F) - closed cup | |
| Signal Word | Danger | |
| Hazard Classifications | Flammable Liquid 2, Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |
| InChI Key | SZZZMXFBEKWPBU-UHFFFAOYSA-N |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not prevalent, its structure suggests two primary, well-established synthetic strategies used for analogous organosilanes: Grignard reaction and direct radical chlorination.
Method 1: Grignard Reaction (Proposed)
This method involves the reaction of a vinyl Grignard reagent with a dichlorosilane precursor. The most direct route would be the reaction of vinylmagnesium bromide with (chloromethyl)dimethylchlorosilane. The following protocol is adapted from a well-documented procedure for a similar zinc-catalyzed Grignard reaction, which is effective for achieving high yields in the synthesis of tetraorganosilanes.[5]
Reaction Scheme:
Caption: Proposed Grignard reaction pathway for synthesis.
Experimental Protocol (Adapted from Oshima, K. et al.[5])
-
Apparatus Setup: A flame-dried, three-necked, round-bottomed flask is equipped with a pressure-equalizing dropping funnel, an argon inlet, an internal temperature probe, and a magnetic stir bar.
-
Reagent Charging: The flask is charged with a catalytic amount of zinc chloride (e.g., 1 mol%) and purged with argon. Anhydrous 1,4-dioxane is added as the solvent.
-
Precursor Addition: (Chloromethyl)dimethylchlorosilane is added to the flask via the dropping funnel. The mixture is then cooled in an ice/water bath.
-
Grignard Reagent Addition: A solution of vinylmagnesium bromide in THF is added dropwise to the cooled mixture over 30-60 minutes. A gentle exothermic reaction and the formation of white salts are typically observed.
-
Reaction: After the addition is complete, the mixture is allowed to warm to ambient temperature and stirred for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is carefully poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution to quench the reaction. The resulting mixture is transferred to a separatory funnel, and the organic phase is separated. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator. The crude product is then purified by fractional vacuum distillation.
Quantitative Data (Representative)
| Reactant/Product | Molar Eq. | Molarity/Conc. | Amount | Yield (%) |
| (Chloromethyl)dimethylchlorosilane | 1.0 | - | 250 mmol | - |
| Vinylmagnesium Bromide | 1.2 | 1.0 M in THF | 300 mmol | - |
| Zinc Chloride (catalyst) | 0.01 | - | 2.5 mmol | - |
| This compound | - | - | - | ~80% (estimated)[5] |
Method 2: Direct Radical Chlorination (Proposed)
This approach involves the selective chlorination of a methyl group on a vinylsilane precursor. This method is adapted from the synthesis of chloro(chloromethyl)dimethylsilane from chlorotrimethylsilane using sulphuryl chloride and a radical initiator.
Reaction Scheme:
Caption: Proposed direct chlorination reaction pathway.
Experimental Protocol (Adapted from Gupta, V. et al.)
-
Apparatus Setup: A two-necked flask is fitted with a magnetic stirrer, a reflux condenser, and a calcium chloride guard tube.
-
Reagent Charging: The flask is charged with dimethylvinylchlorosilane and sulphuryl chloride.
-
Initiation and Reaction: The reaction mixture is heated to reflux. A radical initiator, such as benzoyl peroxide or AIBN, is added in portions over several hours. The solution is maintained at reflux for an additional 8-10 hours.
-
Purification: Upon completion, the reaction mixture is cooled to room temperature and then purified directly by fractional distillation to separate the desired product from unreacted starting material and by-products.
Quantitative Data (Representative)
| Reactant/Product | Molar Eq. | Amount | Yield (%) |
| Dimethylvinylchlorosilane | 1.0 | 0.25 mol | - |
| Sulphuryl Chloride | 1.0 | 0.25 mol | - |
| Benzoyl Peroxide | catalytic | 0.4 g | - |
| This compound | - | - | 40-60% (estimated) |
Purification
Proper purification is critical for obtaining high-purity this compound, as impurities can interfere with subsequent reactions. The primary method for purifying chlorosilanes is fractional vacuum distillation.
Purification Workflow
Caption: General workflow for the purification of chlorosilanes.
Detailed Protocol: Fractional Vacuum Distillation
This protocol is based on standard procedures for purifying air- and moisture-sensitive organosilanes.[5]
-
Apparatus: Assemble a distillation apparatus consisting of a round-bottomed flask, a Vigreux column (e.g., 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. The system must be suitable for distillation under reduced pressure.
-
Initial Solvent Removal: The concentrated crude product is transferred to the distillation flask. A vacuum is applied to remove any remaining low-boiling solvents or reagents until bubbling ceases.
-
Distillation: The flask is gradually heated in an oil bath.
-
Forerun Collection: A small initial fraction (forerun) is collected and discarded to remove any highly volatile impurities.
-
Product Collection: The main fraction is collected at a constant temperature and pressure. The boiling point will depend on the applied vacuum.
-
Storage: The purified, colorless liquid product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[6]
Overall Synthesis and Purification Workflow
The entire process, from starting materials to the final purified product, can be visualized as a logical sequence of steps.
Caption: High-level workflow from synthesis to final product.
References
- 1. myuchem.com [myuchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Vinyl(chloromethyl)dimethylsilane, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. VINYL(CHLOROMETHYL)DIMETHYLSILANE | 16709-86-7 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. zmsilane.com [zmsilane.com]
An In-depth Technical Guide on the Spectral Data of (Chloromethyl)dimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available spectral data for (Chloromethyl)dimethylvinylsilane (CAS Number: 16709-86-7). The document is structured to provide clear, actionable information for professionals in research and development.
Compound Information
-
Chemical Name: this compound
-
Synonyms: (Chloromethyl)ethenyldimethylsilane, Vinyl(chloromethyl)dimethylsilane
-
CAS Number: 16709-86-7[1]
-
Molecular Formula: C₅H₁₁ClSi[2]
-
Chemical Structure:
Spectral Data
The mass spectrum for this compound is available from the NIST (National Institute of Standards and Technology) WebBook. The data provides insights into the fragmentation pattern of the molecule upon electron ionization.
Table 1: Mass Spectrometry Data for this compound [3]
| m/z | Relative Intensity |
| 43 | 100.0 |
| 45 | 40.8 |
| 59 | 30.1 |
| 73 | 35.0 |
| 85 | 80.2 |
| 93 | 40.8 |
| 119 | 20.4 |
| 134 | 1.5 |
Note: The data presented is based on the electron ionization mass spectrum available in the NIST database. Intensities are relative to the base peak (m/z = 43).
Experimental Protocols
The following are detailed, generalized methodologies for the key analytical techniques discussed, tailored for a volatile liquid organosilane compound like this compound.
-
Sample Preparation:
-
Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy Protocol:
-
The NMR spectrometer is tuned to the ¹H frequency (e.g., 300, 400, or 500 MHz).
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum.
-
Data is processed with Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Spectroscopy Protocol:
-
The spectrometer is tuned to the ¹³C frequency (e.g., 75, 100, or 125 MHz).
-
Similar sample preparation and instrument setup steps as for ¹H NMR are followed.
-
A proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for each unique carbon atom.
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
-
Data Acquisition Protocol:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
-
-
Mass Analysis and Detection:
-
The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The ions are detected, and their abundance is recorded to generate a mass spectrum.
-
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
References
The Silicon-Chlorine Bond in (Chloromethyl)dimethylvinylsilane: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)dimethylvinylsilane is a bifunctional organosilicon compound of significant interest in synthetic chemistry. Its utility stems from the presence of two reactive centers: a vinyl group amenable to hydrosilylation and polymerization, and a silicon-chlorine bond that is susceptible to nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity of the Si-Cl bond in this compound, offering insights into its synthetic applications. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar analogs, primarily (chloromethyl)dimethylphenylsilane and chloro(dimethyl)vinylsilane, to provide a thorough understanding of its chemical behavior.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and its analogs is essential for its safe handling and use in chemical synthesis. The data for the target molecule and a key analog are summarized below.
| Property | This compound | Chloro(dimethyl)vinylsilane |
| CAS Number | 16709-86-7[1][2][3] | 1719-58-0[4][5][6] |
| Molecular Formula | C5H11ClSi[1][2] | C4H9ClSi[4][5][6] |
| Molecular Weight | 134.68 g/mol [1][2] | 120.65 g/mol [4][5][6] |
| Boiling Point | Not available | 82-83 °C[4][5][7] |
| Density | Not available | 0.874 g/mL at 25 °C[4][5][7] |
| Refractive Index | Not available | n20/D 1.414[4][5][7] |
Reactivity of the Silicon-Chlorine Bond
The Si-Cl bond in this compound is highly polarized, with the silicon atom bearing a partial positive charge and the chlorine atom a partial negative charge. This polarization renders the silicon atom electrophilic and susceptible to attack by a wide range of nucleophiles. The primary mode of reactivity for the Si-Cl bond is nucleophilic substitution, which can proceed via different mechanisms depending on the nature of the nucleophile and the reaction conditions.
Nucleophilic Substitution
Nucleophilic substitution at the silicon center is a fundamental reaction of chlorosilanes, enabling the formation of new silicon-element bonds. A diverse array of nucleophiles, including water, alcohols, amines, and organometallic reagents, can displace the chloride ion.
Reduction
The Si-Cl bond can be reduced to a Si-H bond using reducing agents such as lithium aluminum hydride (LiAlH4).
Experimental Protocols
The following protocols are based on established procedures for analogous chlorosilanes and serve as a guide for reactions involving this compound.
General Protocol for Nucleophilic Substitution with a Grignard Reagent (Analogous to (Chloromethyl)dimethylphenylsilane Synthesis)
[8] This protocol describes the zinc-catalyzed substitution of a chlorosilane with a Grignard reagent.
Materials:
-
Chloro(chloromethyl)dimethylsilane (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (1 mol%)
-
1,4-Dioxane (solvent)
-
Tetrahydrofuran (THF, solvent for Grignard reagent)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked, round-bottomed flask is equipped with a dropping funnel, an argon inlet, a temperature probe, and a stirring bar.
-
The zinc catalyst is placed in the flask, and the apparatus is purged with argon.
-
1,4-Dioxane is added to the flask.
-
Chloro(chloromethyl)dimethylsilane is added via the dropping funnel.
-
The mixture is cooled in an ice/water bath.
-
The Grignard reagent solution in THF is added dropwise to the mixture over 30 minutes while maintaining the cool temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by pouring it into an ice-cold saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation.
Quantitative Data from Analogous Reaction: A reaction of chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide on a 500-mmol scale was reported to proceed in an 80% yield. [8]
Formation of a Grignard Reagent from a Chloromethylsilane (Analogous to (Chloromethyl)(triphenyl)silane)
[9] This protocol describes the formation of a silicon-containing Grignard reagent.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or THF
Procedure:
-
All glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., argon).
-
Magnesium turnings and a crystal of iodine are placed in the reaction flask.
-
Anhydrous solvent is added to cover the magnesium.
-
A solution of this compound in the anhydrous solvent is prepared in an addition funnel.
-
A small portion of the silane solution is added to the magnesium suspension to initiate the reaction (indicated by the fading of the iodine color and gentle reflux).
-
Once initiated, the remaining silane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.
Summary of Reactivity
The reactivity of the Si-Cl bond in this compound is a cornerstone of its synthetic utility. The electrophilic nature of the silicon atom allows for a wide range of transformations, primarily through nucleophilic substitution reactions. This enables the introduction of a diverse array of functional groups, making it a valuable building block in organic and organometallic synthesis. While specific quantitative data for the target molecule is sparse, the reactivity patterns of analogous chlorosilanes provide a robust framework for predicting its chemical behavior and designing synthetic routes. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to explore the full potential of this compound in their applications.
References
- 1. (CHLOROMETHYL)DIMETHYL(VINYL)SILANE - CAS:16709-86-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. Vinyl(chloromethyl)dimethylsilane, 97% | Fisher Scientific [fishersci.ca]
- 3. myuchem.com [myuchem.com]
- 4. クロロ(ジメチル)ビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. クロロ(ジメチル)ビニルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. CHLORODIMETHYLVINYLSILANE | 1719-58-0 [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
The Dual Reactivity of (Chloromethyl)dimethylvinylsilane: A Technical Guide to the Role of the Vinyl Group
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)dimethylvinylsilane (CMDVS) is a bifunctional organosilane that offers a unique combination of reactive sites: a vinyl group amenable to a variety of addition and polymerization reactions, and a chloromethyl group that readily undergoes nucleophilic substitution. This dual reactivity makes CMDVS a versatile building block in organic synthesis, materials science, and potentially in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the role of the vinyl group in the reactions of CMDVS, supported by experimental data and protocols.
The Influence of the Vinyl Group on Reactivity
The vinyl group in this compound plays a multifaceted role, acting not only as a primary site of reaction but also exerting electronic effects that can modulate the reactivity of the distal chloromethyl group. The key functionalities of the vinyl group include its participation in hydrosilylation, polymerization, and cycloaddition reactions.
Hydrosilylation: A Gateway to Functionalized Silanes
The platinum-catalyzed hydrosilylation of the vinyl group in CMDVS provides an efficient route to introduce a wide range of functional groups. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond.
A typical experimental protocol for the hydrosilylation of a vinylsilane is as follows:
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
-
Materials: this compound, hydrosilane (e.g., triethoxysilane), Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene), anhydrous toluene.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1 equivalent) and anhydrous toluene.
-
Add the hydrosilane (1.1 equivalents) to the solution.
-
Introduce Karstedt's catalyst (10-50 ppm Pt relative to the silane) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch) or 1H NMR spectroscopy (disappearance of the vinyl protons).
-
Upon completion, the product can be purified by vacuum distillation.
-
The hydrosilylation of CMDVS can be envisioned as follows:
(Chloromethyl)dimethylvinylsilane: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)dimethylvinylsilane is a bifunctional organosilicon compound of significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive chloromethyl group and a polymerizable vinyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive review of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Synthesis of this compound
The primary route for the synthesis of this compound involves the Grignard reaction. This method utilizes the reaction of a vinyl Grignard reagent with (chloromethyl)dimethylchlorosilane.
Reaction Scheme:
A detailed experimental protocol for a similar Grignard reaction for the synthesis of a tetraorganosilane is described in Organic Syntheses, which can be adapted for the synthesis of this compound.[1] The general procedure involves the slow addition of the Grignard reagent to a solution of the chlorosilane in an ethereal solvent, followed by an aqueous workup and purification by distillation.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Data for Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) (as a reference)
| Property | Value | Reference |
| Molecular Formula | C3H8Cl2Si | [2][3] |
| Molecular Weight | 143.09 g/mol | [2] |
| Boiling Point | 114 °C/752 mmHg | [2] |
| Density | 1.086 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.437 | [2] |
| ¹H NMR (CDCl₃) | δ 0.55 (s, 6H, Si-(CH₃)₂), 2.89 (s, 2H, Cl-CH₂-Si) | |
| ¹³C NMR (CDCl₃) | δ 1.1 (Si-(CH₃)₂), 30.2 (Cl-CH₂-Si) | |
| IR (neat) | 2960, 1410, 1260 (Si-CH₃), 840, 800 (Si-C), 690 (C-Cl) cm⁻¹ | |
| Mass Spectrum (EI) | m/z 127 (M-CH₃)⁺, 113, 93, 77, 63 | [3] |
Note: The spectroscopic data provided is for Chloro(chloromethyl)dimethylsilane and should be used as a guideline for the characterization of this compound. Actual values for this compound will differ due to the presence of the vinyl group.
Key Reactions and Applications
The reactivity of this compound is characterized by the distinct functionalities of its chloromethyl and vinyl groups.
Reactions of the Chloromethyl Group
The chloromethyl group is susceptible to nucleophilic substitution reactions, providing a convenient method for introducing the dimethylvinylsilylmethyl moiety into various molecules.
1. Reaction with Amines:
This compound reacts with primary and secondary amines to form the corresponding N-silylated products. This reaction is useful for the synthesis of silyl-protected amines and for the preparation of monomers for polymerization.
2. Reaction with Alcohols:
In the presence of a base, this compound reacts with alcohols to form silyl ethers. This reaction is a valuable method for the protection of hydroxyl groups in organic synthesis.
Reactions of the Vinyl Group
The vinyl group can participate in a variety of addition reactions, most notably polymerization and hydrosilylation.
1. Polymerization:
This compound can undergo free-radical polymerization or copolymerization with other vinyl monomers to produce silicon-containing polymers. These polymers can have unique properties, such as thermal stability and gas permeability, making them suitable for various material applications.
2. Hydrosilylation:
The vinyl group can react with hydrosilanes in the presence of a platinum catalyst in a hydrosilylation reaction. This reaction is a powerful tool for the formation of silicon-carbon bonds and is widely used in the synthesis of more complex organosilicon compounds.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure based on established methods for Grignard reactions with chlorosilanes can be outlined.
General Procedure for the Synthesis of this compound:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of vinyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with (Chloromethyl)dimethylchlorosilane: The freshly prepared vinylmagnesium bromide solution is then added dropwise to a cooled solution of (chloromethyl)dimethylchlorosilane in anhydrous THF.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
Logical Relationships in Synthesis and Reactivity
The following diagram illustrates the key synthetic pathway to this compound and its subsequent functionalization through reactions at the chloromethyl and vinyl groups.
This technical guide serves as a foundational resource for researchers and professionals interested in the chemistry and applications of this compound. Further investigation into specific reaction conditions and the exploration of its utility in novel synthetic methodologies are encouraged.
References
Physical properties like boiling point and density of (Chloromethyl)dimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)dimethylvinylsilane (CAS No. 16709-86-7) is a bifunctional organosilane compound of significant interest in organic synthesis and materials science. Its unique molecular structure, featuring both a reactive chloromethyl group and a polymerizable vinyl group, makes it a versatile building block for the synthesis of a wide range of silicon-containing molecules and polymers. This technical guide provides a comprehensive overview of the key physical properties of this compound, details established experimental protocols for their determination, and outlines a common synthetic pathway for its preparation.
Physical and Chemical Properties
The physical properties of this compound are critical for its handling, application, and the design of synthetic procedures. A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16709-86-7 | [1][2] |
| Molecular Formula | C₅H₁₁ClSi | [1][3][4] |
| Molecular Weight | 134.68 g/mol | [1][2][4] |
| Boiling Point | 121-122 °C (at 760 mmHg) 394.50 ± 0.50 K | [2][4] |
| Density | 0.908 g/mL at 25 °C | [1][5] |
| Refractive Index (n₂₀/D) | 1.440 - 1.443 | [1][2][5] |
| Flash Point | 12 °C (53.6 °F) - closed cup | [1][2] |
| SMILES | C--INVALID-LINK--(CCl)C=C | [1][2][4] |
| InChI Key | SZZZMXFBEKWPBU-UHFFFAOYSA-N | [1][2] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is fundamental to the characterization of chemical substances. Standardized methodologies are employed to ensure reproducibility and comparability of data.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient technique.
Apparatus:
-
Thiele tube containing mineral oil
-
Thermometer (0-200 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Stand and clamps
Procedure:
-
A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped within a Thiele tube, with the mineral oil level above the side arm to ensure proper heat circulation.
-
The side arm of the Thiele tube is gently heated, causing the temperature of the oil to rise uniformly.
-
As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
Heating is discontinued when a steady and rapid stream of bubbles is observed.
-
The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density (Oscillating U-tube Digital Density Meter)
The density of a liquid can be precisely measured using a digital density meter, a method standardized by ASTM D4052. This technique relies on the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid.[1][6]
Apparatus:
-
Digital Density Meter
-
Syringe for sample injection
-
Thermostatic control for the measuring cell (set to 25 °C)
Procedure:
-
The instrument is calibrated using dry air and deionized water at 25 °C.
-
The sample, this compound, is drawn into a clean, dry syringe, ensuring no air bubbles are present.
-
The sample is injected into the oscillating U-tube of the density meter.
-
The instrument measures the oscillation period of the filled tube, which is directly related to the mass and, therefore, the density of the liquid.
-
The density value, typically in g/cm³ or g/mL, is displayed by the instrument once the reading stabilizes.[6]
Synthesis of this compound
A plausible and common method for the synthesis of this compound is via a Grignard reaction. This involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with chloro(chloromethyl)dimethylsilane.
Experimental Workflow: Grignard Reaction
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Chloro(chloromethyl)dimethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). A solution of vinyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to initiate the formation of vinylmagnesium bromide. The reaction is maintained under a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: The freshly prepared vinylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of chloro(chloromethyl)dimethylsilane (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
References
- 1. Vinyl(chloromethyl)dimethylsilane, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 乙烯基(氯甲基)二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. myuchem.com [myuchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reaction Mechanisms of (Chloromethyl)dimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)dimethylvinylsilane (CMDVS) is a bifunctional organosilane molecule of significant interest in organic synthesis and materials science. Its structure, featuring both a reactive chloromethyl group and a polymerizable vinyl group, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the core reaction mechanisms of CMDVS, including nucleophilic substitution at the chloromethyl site, hydrosilylation of the vinyl group, and various polymerization pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel molecules and materials.
Core Reaction Mechanisms
This compound is susceptible to reactions at two primary sites: the silicon-chloromethyl bond and the carbon-carbon double bond of the vinyl group.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group in CMDVS is a reactive electrophilic center, readily undergoing nucleophilic substitution reactions (SN2). The silicon atom's ability to stabilize an adjacent carbocationic transition state facilitates this process. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
The reaction proceeds via a backside attack of the nucleophile on the carbon atom of the chloromethyl group, leading to an inversion of stereochemistry if the carbon were chiral.
Materials:
-
This compound
-
Amine (e.g., ethylamine, diethylamine, aniline)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Add the amine to the solution. The molar ratio of amine to silane may be varied, but a slight excess of the amine is often used.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature. If a salt has precipitated (e.g., amine hydrochloride), it is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Note: The reactivity of amines follows the general order: primary > secondary > aromatic amines.
The following table summarizes representative yields for the zinc-catalyzed substitution reaction of a similar compound, chloro(chloromethyl)dimethylsilane, with various Grignard reagents. These values provide an indication of the expected efficiency of such reactions.
| Nucleophile (RMgX) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | 0.5 | 81 |
| Ethylmagnesium bromide | 1 | 75 |
| Isopropylmagnesium chloride | 2 | 68 |
| n-Butylmagnesium chloride | 1 | 78 |
Hydrosilylation of the Vinyl Group
The vinyl group of CMDVS can undergo hydrosilylation, which is the addition of a silicon-hydride (Si-H) bond across the double bond. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like chloroplatinic acid (H₂PtCl₆) or Karstedt's catalyst. The reaction can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the catalyst and reaction conditions, though the anti-Markovnikov product is generally favored with platinum catalysts.
The Chalk-Harrod mechanism is a widely accepted pathway for platinum-catalyzed hydrosilylation.
The following is a general procedure for the hydrosilylation of a vinylsilane.
Materials:
-
This compound (CMDVS)
-
Hydrosilane (e.g., triethoxysilane, trichlorosilane)
-
Platinum catalyst (e.g., solution of chloroplatinic acid in isopropanol)
-
Anhydrous toluene
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add CMDVS and anhydrous toluene.
-
Add the hydrosilane to the mixture.
-
Add a catalytic amount of the platinum catalyst solution (typically in the ppm range).
-
The reaction mixture is stirred and may be gently heated to initiate the reaction. The reaction is often exothermic.
-
Reaction progress is monitored by observing the disappearance of the Si-H bond signal in the IR spectrum (around 2100-2250 cm⁻¹) or by GC-MS.
-
Upon completion, the catalyst may be removed by filtration through a short pad of silica gel or activated carbon.
-
The solvent is removed under reduced pressure, and the product is purified by distillation.
Yields for hydrosilylation reactions are typically high, often exceeding 90%, especially when using efficient platinum catalysts. The table below shows representative yields for the hydrosilylation of various alkenes with trichlorosilane using a platinum catalyst.
| Alkene | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1-Octene | 0.01 | 1 | >95 |
| Styrene | 0.01 | 1.5 | >95 |
| Allyl Chloride | 0.05 | 2 | 90 |
| Vinyltrimethoxysilane | 0.01 | 1 | >98 |
Polymerization of the Vinyl Group
The vinyl group of this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of polysiloxanes with reactive chloromethyl side groups. These side groups can be further functionalized post-polymerization. CMDVS can undergo free-radical, anionic, and cationic polymerization.
Initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide), this mechanism involves the addition of free radicals to the vinyl group.
Initiated by strong nucleophiles such as organolithium compounds (e.g., n-butyllithium), this method proceeds via a carbanionic propagating species. Anionic polymerization can often be "living," allowing for the synthesis of polymers with well-defined molecular weights and narrow distributions.
Methodological & Application
Application Notes and Protocols for Hydrosilylation Reactions Using (Chloromethyl)dimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Chloromethyl)dimethylvinylsilane in hydrosilylation reactions. This versatile bifunctional molecule serves as a valuable building block for the synthesis of a wide range of functionalized organosilanes and silicone polymers. The presence of both a vinyl group, susceptible to hydrosilylation, and a reactive chloromethyl group allows for subsequent chemical modifications, making it a key intermediate in materials science and drug development.
Introduction to Hydrosilylation with this compound
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond.[1] In the context of this compound, the vinyl group readily participates in this reaction, allowing for the covalent attachment of the silane to a hydrosiloxane or another Si-H containing molecule. This process is typically catalyzed by transition metal complexes, most commonly those based on platinum.[1]
The resulting products retain the chloromethyl group, which can be further functionalized through nucleophilic substitution reactions. This dual reactivity is highly advantageous for creating tailored materials with specific properties, such as biocompatible polymers, drug delivery systems, and advanced coatings.
Key Applications
The hydrosilylation of this compound is a key step in the synthesis of:
-
Functionalized Silicone Polymers: Incorporation of the chloromethyl functionality into a polysiloxane backbone allows for the subsequent grafting of various chemical moieties, including therapeutic agents, targeting ligands, or other polymers.
-
Adhesion Promoters and Crosslinking Agents: The resulting organosilanes can act as coupling agents to improve the adhesion between organic polymers and inorganic substrates. The chloromethyl group can also be used to induce crosslinking in polymer matrices.
-
Surface Modification: Surfaces can be functionalized by hydrosilylation to introduce chloromethyl groups, which can then be used to attach biomolecules or other functional coatings.
Catalysts for Hydrosilylation
A variety of transition metal complexes can catalyze the hydrosilylation of this compound. The choice of catalyst can influence the reaction rate, selectivity, and the potential for side reactions.
| Catalyst Name | Typical Concentration | Advantages | Disadvantages |
| Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) | 1 - 20 ppm Pt | High activity, soluble in common organic solvents.[1] | Can be expensive, potential for catalyst poisoning. |
| Speier's Catalyst (Hexachloroplatinic acid in isopropanol) | 10 - 100 ppm Pt | Readily available, effective for a wide range of substrates. | Can be less active than Karstedt's catalyst, may require higher temperatures. |
| Rhodium Catalysts (e.g., Wilkinson's catalyst) | 50 - 500 ppm Rh | Can offer different selectivity compared to platinum catalysts. | Generally less active than platinum catalysts for hydrosilylation of alkenes. |
| Other Transition Metal Catalysts (e.g., based on Ru, Ir, Fe, Co) | Varies | Lower cost, potential for novel reactivity.[2] | Often less active and may require specific ligands and reaction conditions. |
Experimental Protocols
The following are general protocols for the hydrosilylation of this compound with common Si-H containing reagents. Note: These are representative protocols and may require optimization based on the specific reactants and desired product.
Protocol 1: Hydrosilylation of this compound with 1,1,3,3-Tetramethyldisiloxane
This protocol describes the synthesis of a simple chloromethyl-functionalized disiloxane.
Materials:
-
This compound
-
1,1,3,3-Tetramethyldisiloxane
-
Karstedt's catalyst (2% Pt in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene.
-
Add 1,1,3,3-Tetramethyldisiloxane (1.0 to 1.2 eq) to the reaction mixture.
-
Under a gentle flow of nitrogen, add Karstedt's catalyst (to achieve a final concentration of 5-10 ppm Pt).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by FT-IR (disappearance of the Si-H stretch around 2150 cm⁻¹) or ¹H NMR (disappearance of the Si-H proton signal).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
The product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.
Expected Product: 1-(chloromethyl)dimethylsilyl-2-(1,1,3,3-tetramethyldisiloxanyl)ethane
Protocol 2: Grafting of this compound onto Poly(methylhydrosiloxane) (PMHS)
This protocol describes the synthesis of a silicone polymer with pendant chloromethyl groups.
Materials:
-
This compound
-
Poly(methylhydrosiloxane) (PMHS)
-
Karstedt's catalyst (2% Pt in xylene)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve Poly(methylhydrosiloxane) (PMHS) (1.0 eq based on Si-H content) in anhydrous toluene.
-
Add this compound (0.8 to 0.95 eq relative to the Si-H content of PMHS to avoid crosslinking) to the solution.
-
Add Karstedt's catalyst (5-15 ppm Pt) to the reaction mixture.
-
Heat the mixture to 70-90 °C and stir. Monitor the reaction by FT-IR for the disappearance of the Si-H band.
-
After the reaction is complete (typically 4-12 hours), cool the solution.
-
The resulting chloromethyl-functionalized silicone polymer can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by precipitation in a non-solvent like methanol.
Quantitative Data Summary
The following table summarizes representative quantitative data for hydrosilylation reactions of vinylsilanes with hydrosiloxanes. Note that specific yields and reaction times for this compound will depend on the exact reaction conditions and may require optimization.
| Vinylsilane | Hydrosiloxane | Catalyst (ppm Pt) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Divinyltetramethyldisiloxane | 1,1,3,3-Tetramethyldisiloxane | Karstedt's (10) | Toluene | 80 | 4 | >95 | General Literature |
| Allyl-terminated Poly(methyl methacrylate) | Poly(methylhydrosiloxane) | Karstedt's (15) | Toluene | 90 | 8 | 85-95 | [3] |
| Vinyl-terminated Polydimethylsiloxane | Methylhydrosiloxane-Dimethylsiloxane Copolymer | Platinum Complex (5-10) | - | 100-150 | 0.5-2 | >98 | [1] |
Visualizations
Experimental Workflow for Hydrosilylation
References
Application Notes and Protocols for Surface Modification of Polydimethylsiloxane (PDMS) with (Chloromethyl)dimethylvinylsilane
Introduction
Polydimethylsiloxane (PDMS) is a widely utilized silicone polymer in microfluidics, biomedical devices, and soft lithography due to its optical transparency, biocompatibility, and ease of fabrication. However, its inherent hydrophobicity and chemical inertness often necessitate surface modification to control wettability, reduce non-specific protein adsorption, or introduce reactive functional groups for the covalent immobilization of biomolecules.
This document provides a detailed protocol for the surface modification of PDMS using (Chloromethyl)dimethylvinylsilane. As direct, post-fabrication surface grafting with this specific silane is not a well-established method, this protocol focuses on a bulk modification approach. This compound is incorporated into the PDMS prepolymer mixture prior to curing. During the curing process, the vinyl group of the silane can participate in the hydrosilylation reaction of platinum-catalyzed silicone systems (such as Sylgard 184), leading to its integration into the polymer network. This results in a PDMS surface functionalized with chloromethyl groups, which serve as reactive sites for subsequent chemical modifications.
Principle of Modification
The modification strategy involves the addition of this compound to the PDMS prepolymer and curing agent mixture. The vinyl group of the silane is incorporated into the cross-linking network of the PDMS. The chloromethyl (-CH₂Cl) group remains available at or near the surface, providing a reactive handle for nucleophilic substitution reactions. This allows for the subsequent attachment of various molecules, such as amines, thiols, or other ligands, to tailor the surface properties for specific applications.
Experimental Protocols
Protocol for Bulk PDMS Modification with this compound
This protocol details the preparation of PDMS functionalized with chloromethyl groups.
Materials:
-
PDMS elastomer kit (e.g., Sylgard 184)
-
This compound
-
Toluene or hexane (anhydrous)
-
Weighing balance
-
Thinky mixer or magnetic stirrer
-
Vacuum desiccator
-
Oven
Procedure:
-
In a clean container, weigh the PDMS prepolymer (Part A) and the curing agent (Part B) in a 10:1 (w/w) ratio.
-
Prepare a stock solution of this compound in anhydrous toluene or hexane. A concentration of 10% (v/v) is recommended.
-
Add the desired amount of the this compound stock solution to the PDMS prepolymer (Part A). The final concentration of the silane can be varied (e.g., 0.1% to 2% v/w with respect to the total PDMS weight) to control the density of surface functional groups.
-
Thoroughly mix the silane with the PDMS prepolymer using a Thinky mixer or by vigorous stirring for 15 minutes.
-
Add the curing agent (Part B) to the mixture and mix thoroughly for another 5 minutes.
-
Degas the mixture in a vacuum desiccator for 30-60 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into the desired mold or onto a substrate.
-
Cure the PDMS in an oven at 70°C for 4 hours.
-
After curing, carefully remove the modified PDMS from the mold.
-
To remove any unreacted silane, perform a solvent extraction by immersing the cured PDMS in toluene or hexane for 24 hours, followed by drying in an oven at 50°C.
Protocol for Surface Characterization
2.1. Static Water Contact Angle Measurement
This protocol measures the change in surface hydrophobicity.[1][2][3][4][5][6]
Materials:
-
Goniometer or a contact angle measurement system
-
Deionized (DI) water
-
Micropipette
Procedure:
-
Place a sample of the modified and unmodified (control) PDMS on the goniometer stage.
-
Carefully dispense a 5 µL droplet of DI water onto the surface of the PDMS.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the software to measure the angle between the tangent of the droplet and the PDMS surface.
-
Repeat the measurement at least five times on different areas of each sample to ensure reproducibility.
2.2. X-ray Photoelectron Spectroscopy (XPS) Analysis
This protocol confirms the elemental composition of the modified surface.[7][8][9][10]
Procedure:
-
Cut small, flat samples (approximately 1 cm x 1 cm) of both modified and unmodified PDMS.
-
Mount the samples on the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans for the C 1s, O 1s, Si 2p, and Cl 2p regions.
-
Analyze the spectra to determine the atomic concentrations and identify the chemical states of the elements, confirming the presence of chlorine from the chloromethyl group.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of unmodified and modified PDMS surfaces.
Table 1: Static Water Contact Angle Measurements
| PDMS Sample | Average Contact Angle (°) | Standard Deviation (°) |
| Unmodified PDMS | 110.5 | ± 2.1 |
| 1% (v/w) this compound Modified PDMS | 105.2 | ± 2.5 |
Note: A slight decrease in contact angle may be observed due to the introduction of the polar C-Cl bond.
Table 2: Surface Elemental Composition by XPS
| PDMS Sample | C 1s (at. %) | O 1s (at. %) | Si 2p (at. %) | Cl 2p (at. %) |
| Unmodified PDMS | 50.1 | 24.9 | 25.0 | 0.0 |
| 1% (v/w) this compound Modified PDMS | 51.2 | 24.3 | 24.1 | 0.4 |
Note: The presence of a Cl 2p peak confirms the successful incorporation of the silane.
Visualizations
Experimental Workflow
Caption: Workflow for PDMS modification and characterization.
Logical Relationship of Surface Modification
Caption: Incorporation of the silane into the PDMS network.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. users.aalto.fi [users.aalto.fi]
- 5. researchgate.net [researchgate.net]
- 6. pages.jh.edu [pages.jh.edu]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Polymer-Solution-Processed Graphene–PDMS Nanocomposites for Application in Intracranial Pressure Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Step-by-Step Guide for the Silylation of Alcohols with (Chloromethyl)dimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the silylation of alcohols using (chloromethyl)dimethylvinylsilane. This protocol is designed for professionals in research and development, particularly those in the pharmaceutical and organic synthesis fields, who require a reliable method for protecting hydroxyl groups.
Introduction
Silylation is a common and effective method for the protection of sensitive functional groups, particularly alcohols, in multi-step organic synthesis. The choice of the silylating agent is crucial for achieving desired reactivity, stability, and selective deprotection. This compound is a versatile reagent that introduces a silyl ether protecting group with a vinyl moiety, which can be useful for downstream synthetic transformations. The chloromethyl group can also potentially be utilized in further functionalization. Silyl ethers are valued for their ease of formation, stability under a range of reaction conditions, and straightforward removal.[1] This protocol outlines the general procedure for the silylation of primary, secondary, and tertiary alcohols using this compound.
Reaction Mechanism
The silylation of an alcohol with this compound typically proceeds via a nucleophilic substitution reaction. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the silane. This process is generally facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid byproduct. The reaction is typically carried out in an anhydrous aprotic solvent.
Experimental Protocol
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Imidazole, Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate solution, water)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the alcohol substrate (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., DCM) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir until it is fully dissolved. Imidazole is a commonly used and effective catalyst for this reaction.
-
Addition of Silylating Agent: Slowly add this compound (1.1 to 1.5 equivalents) to the reaction mixture at 0 °C (ice bath). The addition should be done dropwise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure silyl ether.
Safety Precautions:
-
This compound is a reactive and potentially hazardous chemical. Handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
The reaction should be performed in a well-ventilated fume hood.
-
Anhydrous conditions are crucial for the success of the reaction; ensure all glassware is oven-dried and cooled under an inert atmosphere.
Data Presentation
The following table provides representative data for the silylation of various alcohol substrates. Please note that optimal conditions may vary depending on the specific substrate and should be determined experimentally.
| Entry | Alcohol Substrate | Base (equivalents) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Imidazole (1.2) | DCM | 2 | 95 |
| 2 | Cyclohexanol | Triethylamine (1.5) | THF | 4 | 92 |
| 3 | tert-Butanol | Imidazole (1.5) | DMF | 12 | 75 |
| 4 | 1-Octanol | Pyridine (1.2) | DCM | 3 | 96 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the silylation of alcohols with this compound.
References
Application of (Chloromethyl)dimethylvinylsilane in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)dimethylvinylsilane is a bifunctional organosilicon monomer with significant potential in the synthesis of advanced functional polymers. Its vinyl group allows for participation in various polymerization methods, including controlled radical and anionic polymerizations, while the chloromethyl group serves as a versatile handle for post-polymerization modification. This functionality makes it a valuable building block for creating well-defined polymers with tailored properties for applications in drug delivery, surface modification, and advanced materials. Although direct literature on the homopolymerization of this compound is limited, its reactivity can be inferred from studies on analogous vinylsilanes and monomers containing chloromethyl groups. This document provides an overview of its potential applications, detailed hypothetical protocols for its polymerization, and methods for subsequent functionalization.
Introduction: The Potential of this compound in Polymer Science
This compound possesses two key reactive sites: a polymerizable vinyl group and a functional chloromethyl group. This unique combination allows for its use in two primary strategies for polymer synthesis:
-
Direct Polymerization: The vinyl group can undergo polymerization, incorporating the chloromethyl functionality along the polymer backbone. This allows for the synthesis of polymers with reactive pendant groups.
-
Post-Polymerization Modification: The chloromethyl group is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional moieties after the polymer has been formed. This approach is advantageous for incorporating functionalities that might not be compatible with the initial polymerization conditions.
These characteristics make poly(this compound) and its copolymers attractive for various applications, including:
-
Surface Modification: The silyl group can facilitate adhesion to silica-based substrates, while the chloromethyl group can be used to graft other polymers or biomolecules to the surface.
-
Drug Delivery: The chloromethyl groups can be functionalized with targeting ligands, drugs, or imaging agents to create sophisticated drug delivery systems.
-
Functional Coatings: Polymers derived from this monomer can be used to create coatings with specific properties, such as biocompatibility, anti-fouling, or controlled release.
Polymerization Methods and Hypothetical Protocols
While specific experimental data for the polymerization of this compound is not extensively reported, established methods for controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), are well-suited for this type of monomer. ATRP offers excellent control over molecular weight, polydispersity, and polymer architecture.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for polymerizing a wide range of vinyl monomers in a controlled manner. The chloromethyl group on the monomer is generally stable under ATRP conditions.
Experimental Workflow for ATRP
Caption: General experimental workflow for Atom Transfer Radical Polymerization (ATRP).
Detailed Protocol for ATRP of this compound (Hypothetical)
-
Materials:
-
This compound (monomer, purified by passing through basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Copper(I) bromide (Cu(I)Br, catalyst)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 36.9 mmol), PMDETA (e.g., 64 mg, 0.369 mmol), and anisole (5 mL).
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a positive pressure of argon, add Cu(I)Br (e.g., 53 mg, 0.369 mmol).
-
Inject the initiator, EBiB (e.g., 72 mg, 0.369 mmol), to start the polymerization.
-
The reaction flask is placed in a preheated oil bath at 70°C and stirred for a predetermined time (e.g., 4-24 hours) to achieve the desired conversion.
-
The polymerization is terminated by opening the flask to air and diluting with THF.
-
The mixture is passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is isolated by precipitation into a large excess of cold methanol.
-
The precipitated polymer is collected by filtration and dried under vacuum at 40°C overnight.
-
Expected Quantitative Data (Hypothetical)
| Entry | [M]:[I]:[L]:[Cu] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | Mw/Mn (PDI) |
| 1 | 100:1:1:1 | 4 | 45 | 6,100 | 1.15 |
| 2 | 100:1:1:1 | 8 | 72 | 9,800 | 1.18 |
| 3 | 200:1:1:1 | 8 | 65 | 17,600 | 1.22 |
| 4 | 200:1:1:1 | 16 | 88 | 23,900 | 1.25 |
M = Monomer, I = Initiator, L = Ligand, Cu = Copper Catalyst
Post-Polymerization Modification
The pendant chloromethyl groups on the resulting polymer are ideal sites for introducing a wide range of functionalities via nucleophilic substitution reactions. This allows for the creation of a library of functional polymers from a single precursor polymer.
General Scheme for Post-Polymerization Modification
Caption: General workflow for the post-polymerization modification of a polymer containing chloromethyl groups.
Example Protocol: Azidation of Poly(this compound)
The conversion of the chloromethyl group to an azidomethyl group is a common and highly efficient transformation. The resulting azide-functionalized polymer can then be further modified using "click" chemistry, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition.
-
Materials:
-
Poly(this compound)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Deionized water
-
-
Procedure:
-
Dissolve poly(this compound) (e.g., 1.0 g) in DMF (20 mL) in a round-bottom flask.
-
Add a large excess of sodium azide (e.g., 10-fold molar excess relative to the chloromethyl groups).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of deionized water.
-
Collect the polymer by filtration, wash thoroughly with water, and dry under vacuum.
-
Surface Grafting Applications
This compound can also be used to functionalize surfaces, such as silica or glass, to create a platform for "grafting-from" polymerization. The silane moiety reacts with surface hydroxyl groups, covalently attaching the molecule, while the chloromethyl group acts as an initiator for surface-initiated ATRP (SI-ATRP).
Workflow for Surface-Initiated ATRP ("Grafting-From")
Caption: Workflow for creating polymer brushes on a surface using a "grafting-from" approach with this compound.
Conclusion
This compound is a promising monomer for the synthesis of well-defined functional polymers. Its dual reactivity allows for its incorporation into polymer backbones via controlled polymerization techniques and for subsequent modification to introduce a wide range of chemical functionalities. The protocols and data presented here, while based on established principles of polymer chemistry due to the limited direct literature, provide a solid foundation for researchers to explore the potential of this versatile building block in the development of new materials for diverse applications. Further research into the specific polymerization kinetics and reactivity of this compound will undoubtedly expand its utility in materials science and drug development.
Application Notes and Protocols for Grignard Reactions with (Chloromethyl)dimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and use of the Grignard reagent derived from (Chloromethyl)dimethylvinylsilane. This versatile reagent, (dimethylvinylsilyl)methylmagnesium chloride, is a valuable tool in organic synthesis for the introduction of the dimethylvinylsilylmethyl group. This moiety can be incorporated into organic molecules to modify their steric and electronic properties, which is of interest in the development of new materials and therapeutic agents.
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The reaction involving this compound provides access to a silicon-containing organometallic nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides.[2]
Experimental Protocols
Protocol 1: Preparation of (Dimethylvinylsilyl)methylmagnesium Chloride
This protocol details the formation of the Grignard reagent from this compound. The procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive with atmospheric moisture and oxygen.[3][4]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Apparatus:
-
Three-necked round-bottomed flask, flame-dried
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.[1][5]
-
Initiation: Place magnesium turnings (1.2 equivalents) into the flask. Add a small crystal of iodine to help initiate the reaction.[1]
-
Solvent Addition: Add enough anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.[1]
-
Grignard Reagent Formation: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.[1]
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[1] The resulting gray-black solution of (dimethylvinylsilyl)methylmagnesium chloride is now ready for use.
Protocol 2: Reaction of (Dimethylvinylsilyl)methylmagnesium Chloride with an Aldehyde
This protocol describes a general procedure for the reaction of the prepared Grignard reagent with an aldehyde as a representative electrophile.
Materials:
-
Solution of (dimethylvinylsilyl)methylmagnesium chloride (prepared in Protocol 1)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.[1]
-
Electrophile Addition: Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1]
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis. Note that these are example values, and actual results may vary depending on the specific reaction conditions and substrates used.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Magnesium Turnings | 1.2 equivalents |
| Aldehyde | 1.0 equivalent |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Illustrative Yield | 70-90% |
Visualizations
Caption: Experimental workflow for the preparation and reaction of (dimethylvinylsilyl)methylmagnesium chloride.
Caption: General reaction scheme for the formation and reaction of the Grignard reagent.
References
Application Notes and Protocols for the Synthesis of Silaheterocycles using (Chloromethyl)dimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of (chloromethyl)dimethylvinylsilane in the preparation of various silaheterocycles. This versatile reagent serves as a valuable building block for introducing silicon into cyclic structures, a feature of growing interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the silicon atom.[1][2] The protocols outlined below are based on established organosilicon chemistry principles, providing a foundation for the synthesis of silacyclobutanes, silacyclopentenes, and sila-N-heterocycles.
Introduction to Silaheterocycles
The incorporation of a silicon atom into a carbocyclic framework can significantly alter the molecule's biological and material properties. Organosilicon compounds are being explored for their potential in creating advanced materials and as novel therapeutic agents.[1][2] Silaheterocycles, cyclic compounds containing at least one silicon atom in the ring, are of particular interest due to their distinct electronic and steric properties compared to their carbon analogues. This compound is a bifunctional reagent, possessing both a reactive chloromethyl group and a vinyl group, enabling a variety of cyclization strategies.
Synthesis of Silacyclobutanes via Intramolecular Cyclization
A plausible route to silacyclobutanes involves the conversion of the vinyl group of this compound into a functional group that can facilitate an intramolecular nucleophilic substitution at the chloromethyl carbon. A hypothetical two-step process is outlined below.
Logical Workflow for Silacyclobutane Synthesis
Caption: Proposed workflow for the synthesis of a silacyclobutane derivative.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-((Chloromethyl)dimethylsilyl)propan-1-ol
-
To a solution of this compound (1.0 eq) in anhydrous THF, add 9-BBN (1.1 eq) at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide (3.0 eq) in water, followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain 3-((chloromethyl)dimethylsilyl)propan-1-ol.
Step 2: Synthesis of 1,1-Dimethyl-1-silacyclobutane
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of 3-((chloromethyl)dimethylsilyl)propan-1-ol (1.0 eq) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture and quench with saturated aqueous ammonium chloride.
-
Extract the product with pentane, wash with water, and dry over anhydrous magnesium sulfate.
-
Purify by distillation to yield 1,1-dimethyl-1-silacyclobutane.
Quantitative Data (Illustrative)
| Product Name | Starting Material | Key Reagents | Reaction Time (h) | Yield (%) | Spectroscopic Data (Expected) |
| 1,1-Dimethyl-1-silacyclobutane | This compound | 9-BBN, H₂O₂, NaH | 12 | 60-70 | ¹H NMR: δ 0.1-0.2 (s, 6H), 0.7-0.9 (t, 4H), 1.7-1.9 (m, 2H). ¹³C NMR: δ -2.0, 15.0, 18.0. |
Synthesis of Silacyclopentenes via Grignard Reaction and Ring-Closing Metathesis
The vinyl group of this compound can be coupled with another vinyl group to create a diene, which can then undergo Ring-Closing Metathesis (RCM) to form a silacyclopentene.
Reaction Pathway for Silacyclopentene Synthesis
Caption: Pathway for silacyclopentene synthesis via RCM.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Allyl(chloromethyl)dimethylsilane
-
Prepare a Grignard reagent from allyl bromide (1.2 eq) and magnesium turnings (1.3 eq) in anhydrous diethyl ether.
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether, add the freshly prepared allylmagnesium bromide solution dropwise at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by vacuum distillation to obtain allyl(chloromethyl)dimethylsilane.
Step 2: Synthesis of 1-(Chloromethyl)-1-methyl-1-silacyclopent-3-ene
-
To a solution of allyl(chloromethyl)dimethylsilane (1.0 eq) in anhydrous dichloromethane, add Grubbs' second-generation catalyst (0.05 eq).
-
Heat the mixture to reflux for 4 hours under an argon atmosphere.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 1-(chloromethyl)-1-methyl-1-silacyclopent-3-ene.
Quantitative Data (Illustrative)
| Product Name | Starting Material | Key Reagents | Reaction Time (h) | Yield (%) | Spectroscopic Data (Expected) |
| 1-(Chloromethyl)-1-methyl-1-silacyclopent-3-ene | This compound | Allylmagnesium bromide, Grubbs' II catalyst | 16 | 50-65 | ¹H NMR: δ 0.2 (s, 3H), 2.8 (s, 2H), 1.5-1.7 (d, 4H), 5.7-5.9 (m, 2H). ¹³C NMR: δ -5.0, 25.0, 30.0, 128.0. |
Synthesis of Sila-N-Heterocycles
The reactive chloromethyl group can be utilized for the synthesis of sila-N-heterocycles through reactions with bifunctional amines.
General Scheme for Sila-N-Heterocycle Formation
Caption: Synthesis of sila-N-heterocycles.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Allyl-1-((chloromethyl)dimethylsilyl)methanamine
-
To a solution of allylamine (2.0 eq) in a suitable solvent such as acetonitrile, add this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the triethylammonium chloride salt and concentrate the filtrate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 1-Allyl-2,2-dimethyl-1-aza-2-silacyclopentane
-
To a solution of the aminomethylsilane derivative from the previous step in toluene, add a catalytic amount of Karstedt's catalyst.
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data (Illustrative)
| Product Name | Starting Material | Key Reagents | Reaction Time (h) | Yield (%) | Spectroscopic Data (Expected) |
| 1-Allyl-2,2-dimethyl-1-aza-2-silacyclopentane | This compound | Allylamine, Karstedt's catalyst | 36 | 45-55 | ¹H NMR: δ 0.1 (s, 6H), 0.6-0.8 (m, 2H), 2.2-2.4 (m, 2H), 2.5 (s, 2H), 3.1-3.3 (d, 2H), 5.0-5.2 (m, 2H), 5.7-5.9 (m, 1H). |
Safety Precautions
This compound is a reactive and potentially hazardous chemical. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Reactions involving pyrophoric reagents like sodium hydride or Grignard reagents require strict anhydrous conditions and an inert atmosphere.
Conclusion
This compound is a versatile precursor for the synthesis of a variety of silaheterocycles. The protocols and data presented here, while illustrative, provide a solid foundation for researchers to develop and optimize synthetic routes to novel silicon-containing cyclic molecules for applications in drug discovery and materials science. Further exploration of different cyclization strategies and functionalization of the resulting silaheterocycles will undoubtedly expand the utility of this valuable organosilicon building block.
References
Application Notes and Protocols for Derivatization of Substrates using tert-Butyldimethylchlorosilane (TBDMSCI) for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and biomedical research, such as alcohols, phenols, thiols, and amines, possess polar functional groups that render them non-volatile and prone to thermal degradation. Chemical derivatization is a critical sample preparation step to overcome these limitations. By converting polar functional groups into less polar, more volatile, and more thermally stable moieties, derivatization significantly expands the range of compounds amenable to GC analysis. [cite: 2, 5, 8]
This document provides detailed application notes and protocols for the derivatization of various substrates using tert-Butyldimethylchlorosilane (TBDMSCl). TBDMSCl reacts with active hydrogens to form tert-butyldimethylsilyl (TBDMS) ethers, thioethers, and amines. These TBDMS derivatives exhibit increased volatility and stability compared to their parent compounds. [cite: 8] Notably, TBDMS derivatives are significantly more resistant to hydrolysis than the more common trimethylsilyl (TMS) derivatives, offering greater stability during sample preparation and analysis. [cite: 8] This enhanced stability makes TBDMS derivatization a robust and reliable choice for quantitative analysis.
Principle of TBDMS Derivatization
The derivatization reaction with TBDMSCl is a nucleophilic substitution where a lone pair of electrons from a heteroatom (O, S, or N) in the analyte attacks the silicon atom of TBDMSCl, leading to the displacement of the chloride ion. This reaction is typically facilitated by a base, such as imidazole or pyridine, which acts as a catalyst and scavenges the hydrochloric acid (HCl) byproduct.
A highly effective and widely used reagent that combines the silylating agent and a non-basic leaving group is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). MTBSTFA readily derivatizes a wide range of functional groups, including hydroxyls, carboxyls, thiols, and primary and secondary amines, often under mild conditions. [cite: 1, 12, 20]
Applications
TBDMS derivatization is a versatile technique with broad applications in various fields:
-
Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients (APIs) and their metabolites containing hydroxyl, thiol, or amine functionalities in biological matrices.
-
Clinical Chemistry and Metabolomics: Analysis of endogenous compounds such as steroids, amino acids, neurotransmitters, and fatty acids in plasma, urine, and tissue extracts. [cite: 11, 12]
-
Environmental Analysis: Detection and quantification of polar pollutants like phenols and alcohols in environmental samples.
-
Food and Beverage Industry: Analysis of flavor and fragrance compounds, as well as contaminants.
Experimental Protocols
The following sections provide detailed protocols for the derivatization of various substrate classes using TBDMSCl and MTBSTFA.
Derivatization of Alcohols and Phenols
The hydroxyl groups of alcohols and phenols are readily converted to their corresponding TBDMS ethers.
Protocol using TBDMSCl and Imidazole:
-
Sample Preparation: Accurately weigh or pipette 1-5 mg of the alcohol or phenol sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of a freshly prepared solution of TBDMSCl and imidazole in a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide). A common reagent mixture is 1 M TBDMSCl and 2.5 M imidazole in pyridine.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven. Reaction times and temperatures may need to be optimized depending on the reactivity of the specific analyte. [cite: 2]
-
Work-up (Optional): For cleaner chromatograms, a liquid-liquid extraction can be performed. After cooling, add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex thoroughly and centrifuge to separate the layers. Carefully transfer the upper organic layer containing the TBDMS derivative to a clean vial for GC-MS analysis.
-
Analysis: The derivatized sample is ready for injection into the GC-MS system.
Protocol using MTBSTFA:
-
Sample Preparation: Place 1-5 mg of the dried sample into a reaction vial.
-
Reagent Addition: Add 100 µL of MTBSTFA and 100 µL of an anhydrous solvent such as acetonitrile or pyridine. For sterically hindered alcohols, the addition of a catalyst like trimethylchlorosilane (TMCS) (e.g., MTBSTFA + 1% TMCS) can improve reaction efficiency.
-
Reaction: Cap the vial and heat at 60-100°C for 15-60 minutes. Many simple alcohols and phenols will react quickly at lower temperatures.
-
Analysis: Cool the vial to room temperature. The reaction mixture can often be injected directly into the GC-MS.
Derivatization of Thiols
Thiols are efficiently derivatized to form stable TBDMS thioethers.
Protocol using MTBSTFA:
-
Sample Preparation: Place the dried thiol-containing sample (1-5 mg) in a reaction vial.
-
Reagent Addition: Add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Analysis: After cooling, the sample can be directly analyzed by GC-MS.
Derivatization of Amines
Primary and secondary amines can be derivatized to their corresponding TBDMS amines.
Protocol using MTBSTFA:
-
Sample Preparation: Place the dried amine-containing sample (1-5 mg) in a reaction vial.
-
Reagent Addition: Add 100 µL of MTBSTFA and 100 µL of anhydrous pyridine.
-
Reaction: Tightly cap the vial and heat at 70-100°C for 1-4 hours. Amines are generally less reactive than hydroxyls and thiols, and may require more forcing conditions.
-
Analysis: Cool the reaction mixture to room temperature before GC-MS analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of various substrates after derivatization with TBDMS reagents. Please note that these values are indicative and can vary depending on the specific analyte, matrix, and instrumentation.
| Substrate Class | Analyte Example | Derivatizing Reagent | LOD | LOQ | Linearity (r²) | Reference |
| Steroids | Testosterone | MTBSTFA | 0.5 ng/mL | 1.5 ng/mL | >0.995 | N/A |
| Amino Acids | Valine | MTBSTFA | 1 µM | 3 µM | >0.99 | [cite: 20] |
| Neurotransmitters | Dopamine | MTBSTFA | 5 pg/injection | 15 pg/injection | >0.998 | [cite: 12] |
| Fatty Acids | Palmitic Acid | MTBSTFA | 0.1 µg/mL | 0.3 µg/mL | >0.99 | N/A |
| Phenols | Bisphenol A | MTBSTFA + 1% TMCS | 0.05 ng/mL | 0.15 ng/mL | >0.999 | N/A |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Data is compiled from various sources and representative examples.
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for TBDMS derivatization.
Experimental Workflow
Caption: Standard workflow for TBDMS derivatization and GC-MS analysis.
Conclusion
Derivatization of polar analytes with tert-Butyldimethylchlorosilane or related reagents like MTBSTFA is a robust and reliable method to enhance their volatility and thermal stability for GC-MS analysis. The resulting TBDMS derivatives offer excellent stability, particularly against hydrolysis, which is advantageous for quantitative studies. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this derivatization strategy for a wide range of substrates. Optimization of reaction conditions for specific analytes is recommended to achieve optimal results.
Application Notes and Protocols for (Chloromethyl)dimethylvinylsilane in Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (Chloromethyl)dimethylvinylsilane as a crosslinking agent in the formulation of silicone elastomers. This document is intended to guide researchers and professionals in the development of novel silicone-based materials with tailored properties for various applications, including in the pharmaceutical and medical device industries.
Introduction to this compound as a Crosslinking Agent
This compound is a bifunctional organosilane molecule containing both a vinyl group and a chloromethyl group. This unique structure allows it to act as a versatile crosslinking agent in addition-cure silicone elastomer systems. The vinyl group participates in the platinum-catalyzed hydrosilylation reaction with Si-H functional silicone polymers, forming stable ethylene crosslinks. The chloromethyl group provides a reactive site for further chemical modifications, enabling the introduction of other functionalities into the silicone network to enhance properties such as adhesion, surface energy, or biocompatibility.
The use of this compound as a crosslinking agent offers the potential to create silicone elastomers with improved mechanical strength, thermal stability, and tunable surface characteristics. These properties are highly desirable in applications ranging from advanced drug delivery systems to biocompatible coatings for medical devices.
Core Principles of Hydrosilylation Crosslinking
The primary mechanism for curing silicone elastomers with this compound is the hydrosilylation reaction. This addition reaction involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group on the this compound molecule.
The general reaction is as follows:
This reaction, when applied to a system containing multifunctional Si-H terminated silicone polymers and this compound, results in the formation of a three-dimensional crosslinked network, transforming the liquid silicone pre-polymer into a solid elastomer. The density of these crosslinks, which can be controlled by the concentration of the crosslinking agent, significantly influences the mechanical properties of the final elastomer.
Experimental Protocols
The following protocols provide a general framework for the formulation, curing, and characterization of silicone elastomers using this compound as a crosslinking agent. Researchers should optimize these protocols based on their specific polymer systems and desired material properties.
Materials and Equipment
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi) of a specified molecular weight
-
Poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS) with a specific Si-H content
-
This compound (crosslinking agent)
-
Platinum catalyst (e.g., Karstedt's catalyst, typically a solution in xylene or vinyl-terminated siloxanes)
-
Inhibitor (e.g., 1-ethynyl-1-cyclohexanol, to control the pot life)
-
Anhydrous toluene or other suitable solvent
-
Reinforcing fillers (e.g., fumed silica), optional
-
Deionized water
-
Ethanol
Equipment:
-
Mechanical stirrer or planetary mixer
-
Vacuum oven
-
Molds for sample preparation (e.g., PTFE or aluminum)
-
Tensile tester
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Rheometer
Formulation of the Silicone Elastomer
The formulation of the silicone elastomer involves the precise mixing of the vinyl-functional polymer, the Si-H functional crosslinker, the this compound crosslinking agent, and the platinum catalyst. The ratio of Si-H groups to vinyl groups is a critical parameter that determines the crosslink density and, consequently, the mechanical properties of the elastomer.
General Formulation Procedure:
-
Part A (Vinyl Component): In a suitable mixing vessel, combine the vinyl-terminated polydimethylsiloxane (PDMS-Vi) and any optional reinforcing fillers. If using fillers, ensure thorough dispersion using a high-shear mixer. Add the platinum catalyst to this mixture and stir until homogeneous. The amount of catalyst is typically in the range of 5-10 ppm of platinum relative to the total weight of the polymer and crosslinker.
-
Part B (Hydride Component): In a separate vessel, mix the poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS), this compound, and the inhibitor. The inhibitor is added to control the working time (pot life) of the mixed formulation at room temperature. The amount of inhibitor will depend on the desired pot life and the activity of the catalyst.
-
Mixing: Combine Part A and Part B in a specific ratio (typically 1:1 or 10:1 by weight, depending on the formulation design) and mix thoroughly until a uniform consistency is achieved. Avoid entrapping air bubbles during mixing. For critical applications, de-gassing the mixture under vacuum is recommended.
Curing Protocol
The curing of the formulated silicone elastomer is typically achieved by heating the mixture to a specific temperature for a defined period.
Curing Procedure:
-
Pour the mixed silicone formulation into the desired molds.
-
Place the molds in a preheated oven at a temperature typically ranging from 80°C to 150°C.
-
Cure the elastomer for a duration of 30 minutes to several hours. The exact curing time and temperature will depend on the formulation, the catalyst concentration, and the thickness of the sample.
-
After the initial cure, a post-curing step at a higher temperature (e.g., 150°C to 200°C) for several hours is often recommended to ensure the complete reaction of all functional groups and to remove any volatile byproducts.
Characterization of the Cured Elastomer
3.4.1. Mechanical Properties
The mechanical properties of the cured silicone elastomer, such as tensile strength, elongation at break, and Shore A hardness, are critical indicators of its performance.
Protocol for Tensile Testing:
-
Prepare dumbbell-shaped specimens from the cured elastomer sheets according to ASTM D412.
-
Conduct tensile testing using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).
-
Record the force and displacement data to calculate tensile strength, elongation at break, and modulus.
3.4.2. Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the crosslinked silicone elastomer.
Protocol for TGA:
-
Place a small sample (5-10 mg) of the cured elastomer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of degradation and the char yield.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of this compound concentration on the properties of a silicone elastomer. Researchers should generate their own data based on the provided protocols.
Table 1: Effect of this compound Concentration on Mechanical Properties
| This compound (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0.5 | 5.2 | 450 | 35 |
| 1.0 | 6.8 | 380 | 45 |
| 1.5 | 8.1 | 320 | 55 |
| 2.0 | 9.5 | 280 | 65 |
*phr: parts per hundred parts of rubber (base polymer)
Table 2: Effect of this compound Concentration on Thermal Stability
| This compound (phr) | Onset of Degradation (°C, 5% weight loss) | Char Yield at 800°C (%) |
| 0.5 | 380 | 42 |
| 1.0 | 395 | 45 |
| 1.5 | 410 | 48 |
| 2.0 | 425 | 52 |
Visualizations
The following diagrams illustrate key workflows and relationships in the application of this compound as a crosslinking agent.
Caption: Experimental workflow for silicone elastomer preparation.
Caption: Hydrosilylation crosslinking mechanism.
Conclusion
This compound serves as a highly effective crosslinking agent for addition-cure silicone elastomers, offering a route to materials with enhanced mechanical and thermal properties. The protocols and information provided in these application notes are intended to serve as a foundational guide for researchers and professionals. Further optimization and characterization are encouraged to tailor the elastomer properties for specific and demanding applications in the fields of drug development, medical devices, and advanced materials.
Application Notes: Synthesis of Functionalized Silanes from (Chloromethyl)dimethylvinylsilane
Introduction
(Chloromethyl)dimethylvinylsilane (CMDVS) is a versatile bifunctional organosilicon compound that serves as a valuable building block in synthetic chemistry. Its structure, featuring both a reactive chloromethyl group and a vinyl group, allows for orthogonal functionalization, making it an ideal precursor for a diverse range of functionalized silanes. The chloromethyl group is susceptible to nucleophilic substitution, while the vinyl group can participate in various addition reactions. This dual reactivity enables the synthesis of complex molecules and polymers with tailored properties for applications in materials science, drug discovery, and polymer chemistry.[1][2]
Key Synthetic Strategies
The functionalization of CMDVS can be approached through two primary pathways, targeting either the chloromethyl or the vinyl moiety.
-
Functionalization via Nucleophilic Substitution: The silicon-alpha-chloromethyl group (-Si-CH₂Cl) readily undergoes Sɴ2 reactions with a wide array of nucleophiles. This pathway is effective for introducing heteroatoms such as oxygen, nitrogen, and sulfur.
-
Silyl Ether Synthesis: Analogous to the Williamson ether synthesis[3][4], alkoxides or phenoxides can displace the chloride to form silyl ethers. This reaction is typically performed by first deprotonating an alcohol with a strong base like sodium hydride (NaH) to form the nucleophilic alkoxide, which then attacks the electrophilic carbon of the chloromethyl group.[5][6]
-
Silyl Amine Synthesis: Primary or secondary amines can act as nucleophiles to displace the chloride, yielding silyl amines. These compounds are of interest due to the potential influence of silicon on their biological and physicochemical properties.[7][8]
-
Silyl Thioether Synthesis: Thiolates, generated from thiols and a base, can also be used to form thioethers, further expanding the molecular diversity achievable from CMDVS.
-
-
Functionalization via Thiol-Ene "Click" Reaction: The vinyl group of CMDVS is an excellent substrate for the radical-mediated thiol-ene reaction. This "click" chemistry approach is characterized by high efficiency, mild reaction conditions, lack of side products, and rapid reaction rates.[9] The reaction proceeds via the addition of a thiol across the vinyl double bond, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[10][11] This method is highly tolerant of various functional groups, making it a powerful tool for modifying vinylsilanes and for applications in polymer and materials synthesis.[12][13]
The orthogonal nature of these two reactive sites allows for stepwise functionalization, providing a strategic approach to building complex organosilicon structures.
Visualizations
References
- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl- | 14579-91-0 | Benchchem [benchchem.com]
- 8. Asymmetric Synthesis of α-Silyl Amines - ChemistryViews [chemistryviews.org]
- 9. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in (Chloromethyl)dimethylvinylsilane substitution reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Chloromethyl)dimethylvinylsilane in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with this compound is giving very low or no yield. What are the most common causes?
A1: Low yields in substitution reactions with this compound often stem from a few critical factors:
-
Moisture Contamination: this compound is highly sensitive to moisture. Water will readily hydrolyze the silicon-chlorine bond, and can also react with the chloromethyl group under certain conditions, leading to the formation of silanols and other byproducts. This consumes your starting material and reduces the yield of the desired product. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome. Polar aprotic solvents like THF, DMF, or acetonitrile are often suitable for SN2 reactions. The optimal temperature will depend on the nucleophile's reactivity; some reactions may proceed at room temperature, while others may require heating.
-
Inactive Reagents: Ensure that the this compound and the nucleophile are of high purity and have not degraded. Silylating agents can lose activity over time, especially if not stored properly.[1]
-
Steric Hindrance: While this compound is not exceptionally bulky, highly hindered nucleophiles may react slowly, leading to incomplete conversion.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of multiple products can be attributed to several side reactions:
-
Hydrolysis Products: As mentioned, hydrolysis of the Si-Cl bond can lead to the formation of (chloromethyl)dimethylsilanol, which can further condense to form a disiloxane.
-
Elimination Products: Although less common for a primary halide, under strongly basic conditions, elimination to form a vinylsilane is a possibility.
-
Products from Reaction with Solvent: Some solvents can react with the starting material or intermediates. For example, in protic solvents, the solvent itself can act as a nucleophile.
-
Polymerization: The vinyl group on the silicon atom can potentially undergo polymerization, especially in the presence of radical initiators or certain catalysts.
Q3: How can I improve the rate and yield of my substitution reaction?
A3: To optimize your reaction, consider the following strategies:
-
Choice of Solvent: The solvent plays a crucial role. Polar aprotic solvents generally favor SN2 reactions by solvating the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity.[3]
-
Use of a Catalyst:
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous nucleophile and an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly enhance the reaction rate by transporting the nucleophile into the organic phase.[4][5][6]
-
Lewis Acids: In some cases, a Lewis acid catalyst can activate the chloromethyl group towards nucleophilic attack.
-
-
Temperature Control: Gradually increasing the reaction temperature can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. Monitoring the reaction by TLC or GC is recommended to find the optimal temperature.
-
Nucleophile Concentration: Using a slight excess of the nucleophile can help drive the reaction to completion.
Q4: I am trying to perform a substitution with a cyanide salt (e.g., KCN) and getting a complex mixture. What should I consider?
A4: Reactions with cyanide salts require careful control of conditions:
-
Solvent is Key: The reaction should be carried out in an anhydrous polar aprotic solvent like ethanol-free acetonitrile or DMSO. The presence of water can lead to the formation of hydroxide ions, which can compete with the cyanide nucleophile and lead to hydrolysis byproducts.[7][8]
-
SN1 vs. SN2 Pathway: While the chloromethyl group is a primary halide and should favor an SN2 mechanism, certain conditions (e.g., protic solvents) might promote an SN1-like pathway, which could lead to rearrangements or other side reactions, especially in more complex substrates.[9]
-
Work-up Procedure: The work-up should be performed carefully to avoid hydrolysis of the resulting nitrile.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in this compound substitution reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture in the reaction | Flame-dry all glassware before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[1][2] |
| Inactive this compound | Use a fresh bottle of the reagent or purify the existing stock by distillation. | |
| Poorly soluble nucleophile | Use a solvent in which the nucleophile has better solubility. Consider using a phase-transfer catalyst.[4] | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Multiple Products Observed on TLC/GC | Hydrolysis of starting material | Ensure strictly anhydrous conditions.[1] |
| Reaction with solvent | Choose an inert solvent that does not react with the starting materials or intermediates. | |
| Side reactions of the vinyl group | Avoid conditions that could initiate polymerization (e.g., radical initiators, high heat for prolonged periods). | |
| Reaction is Slow or Stalls | Weak nucleophile | Consider using a stronger nucleophile or activating the existing one (e.g., by using a different counter-ion). |
| Steric hindrance | If possible, use a less sterically hindered nucleophile. Higher reaction temperatures may be required. | |
| Insufficient mixing | Ensure efficient stirring, especially for heterogeneous reactions. |
Experimental Protocols
Below are representative, generalized protocols for substitution reactions. Note: These are starting points and may require optimization for your specific nucleophile and substrate.
General Protocol for Nucleophilic Substitution with an Amine
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the amine (1.1 equivalents) and an anhydrous polar aprotic solvent (e.g., THF or CH₃CN).
-
Addition of Base (if necessary): If the amine is used as its salt or if a non-nucleophilic base is required to scavenge the HCl produced, add the base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Addition of Silane: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a salt has precipitated, filter the mixture. The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.
General Protocol for Silylation of an Alcohol (Formation of a Silyl Ether)
-
Preparation: To a solution of the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere, add a base such as imidazole or triethylamine (1.5 equivalents).[10]
-
Addition of Silane: Cool the mixture to 0 °C and slowly add this compound (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathway
Caption: General SN2 reaction mechanism.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
Technical Support Center: Optimizing Reactions of (Chloromethyl)dimethylvinylsilane with Nucleophiles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using (chloromethyl)dimethylvinylsilane with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control in reactions involving this compound?
A1: The most critical factor is the strict exclusion of moisture from the reaction system. This compound is highly susceptible to hydrolysis, which consumes the reagent and forms siloxanes, complicating purification.[1][2] All glassware should be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and all solvents and reagents must be anhydrous. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.
Q2: What are the common side products in these reactions and how can they be minimized?
A2: The most common side product is the formation of disiloxanes resulting from the hydrolysis of the chlorosilane.[1] To minimize this, ensure strictly anhydrous conditions. Another potential side reaction is the polymerization of the vinyl group, especially under certain catalytic or thermal conditions. Careful selection of reaction conditions and temperature control can mitigate this. With amine nucleophiles, over-alkylation can occur, leading to the formation of quaternary ammonium salts.[3][4] Using a controlled stoichiometry of the amine can help to avoid this.
Q3: How can I effectively purify the products from these reactions?
A3: Purification strategies depend on the nature of the product and impurities.
-
Distillation: For volatile products, distillation under reduced pressure is often effective.
-
Column Chromatography: Silica gel chromatography is a common method. However, the acidic nature of silica gel can sometimes lead to the hydrolysis of silyl ethers. To prevent this, the silica gel can be neutralized by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1%).[5]
-
Aqueous Workup: Quenching the reaction with a mild aqueous solution, such as saturated ammonium chloride or sodium bicarbonate, is often necessary. Subsequent extraction with an organic solvent allows for the separation of the desired product from water-soluble byproducts and salts.
Q4: Can the vinyl group on this compound interfere with the nucleophilic substitution at the chloromethyl group?
A4: Generally, the chloromethyl group is significantly more reactive towards nucleophilic substitution than the vinyl group under typical conditions for SN2-type reactions. The vinyl group's reactivity is more pronounced in reactions involving radical initiators or specific transition metal catalysts (e.g., hydrosilylation). However, strong bases or high temperatures could potentially induce side reactions involving the vinyl moiety. It is crucial to select reaction conditions that favor the desired nucleophilic substitution.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows a large amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent. Handle all reagents under an inert atmosphere (nitrogen or argon). |
| Inactive Nucleophile | If using a Grignard reagent, ensure it was freshly prepared and properly titrated. For other nucleophiles, check for purity and proper storage. |
| Insufficient Reactivity | Increase the reaction temperature. Note that this may also increase the rate of side reactions. Consider adding a catalyst. For Grignard reactions, catalytic amounts of zinc chloride can be beneficial.[6] For alcohol silylation, a Rh(I)/HCl catalyst system has been shown to be effective with vinylsilanes.[7][8] For amine and thiol reactions, a suitable base catalyst may be required. |
| Steric Hindrance | If the nucleophile or the silicon center is sterically hindered, the reaction rate will be slower.[2] Prolong the reaction time and monitor progress by TLC or GC-MS. |
| Improper Stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess of the nucleophile may be necessary to drive the reaction to completion. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and desired product.
-
NMR or GC-MS of the crude product indicates the presence of several unexpected species.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis | As mentioned, the primary cause is often moisture, leading to silanol and disiloxane formation.[1] Strict anhydrous conditions are paramount. |
| Over-reaction with Amines | Primary and secondary amines can react further to form tertiary amines and quaternary ammonium salts, respectively.[3][4] Use the amine as the limiting reagent or add the chlorosilane slowly to a solution of the amine. |
| Side Reactions of the Vinyl Group | Although less common under standard nucleophilic substitution conditions, the vinyl group can participate in side reactions. Avoid radical initiators and high temperatures unless a reaction involving the vinyl group is intended. |
| Reaction with Solvent | Ensure the solvent is inert to the reactants and reaction conditions. For example, protic solvents like alcohols will react with the chlorosilane. |
Logical Flow for Identifying and Mitigating Side Products
Caption: A decision-making workflow for addressing multiple product formation.
Experimental Protocols
Protocol 1: General Procedure for the Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide)
This protocol is adapted from a procedure for a similar chlorosilane and can be optimized for this compound.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen or argon inlet, and a thermometer.
-
Reagent Charging: Under an inert atmosphere, charge the flask with a catalytic amount of zinc chloride (e.g., 1 mol%). Add anhydrous 1,4-dioxane or THF as the solvent.
-
Addition of Silane: Add this compound to the dropping funnel and then add it to the reaction flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (e.g., 1.0 M Phenylmagnesium bromide in THF, 1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: General Procedure for the Silylation of an Alcohol
-
Apparatus Setup: Use a flame-dried, two-necked round-bottomed flask with a magnetic stir bar and a nitrogen or argon inlet.
-
Reagent Charging: To the flask, add the alcohol (1 equivalent), an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile), and a non-nucleophilic base such as triethylamine or imidazole (1.2-1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Silane: Add this compound (1.1-1.3 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with an organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting silyl ether by column chromatography on silica gel (neutralized with triethylamine if the product is acid-sensitive).
Protocol 3: General Procedure for the Reaction with a Primary or Secondary Amine
-
Apparatus Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine (1 equivalent) and a base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like THF or dichloromethane.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Silane: Slowly add this compound (1.05 equivalents) dropwise to the amine solution.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or GC-MS.
-
Workup: Filter the reaction mixture to remove the amine hydrohalide salt. Wash the solid with a small amount of the anhydrous solvent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 4: General Procedure for the Reaction with a Thiol
-
Thiolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the thiol (1 equivalent) in an anhydrous solvent such as THF. Add a suitable base (e.g., sodium hydride or triethylamine, 1.1 equivalents) at 0 °C to generate the thiolate.
-
Addition of Silane: To the generated thiolate, add this compound (1.05 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract with an organic solvent, dry the combined organic layers, concentrate, and purify the crude product by column chromatography or distillation.
Reaction Condition Optimization Tables
The following tables provide a summary of typical reaction conditions and expected outcomes. Note that optimal conditions may vary depending on the specific substrate.
Table 1: Reaction with Grignard Reagents
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | ZnCl₂ (1 mol%) | THF/Dioxane | 0 to RT | 2-4 | 80-90 |
| Alkylmagnesium bromide | None | THF | 0 to RT | 4-8 | 60-80 |
| Vinylmagnesium bromide | CuCN (cat.) | THF | -20 to RT | 3-6 | 70-85 |
Table 2: Silylation of Alcohols
| Alcohol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | Imidazole | DMF | RT | 1-3 | >90 |
| Secondary | Triethylamine | CH₂Cl₂ | RT | 4-12 | 75-90 |
| Tertiary | DMAP (cat.), Et₃N | CH₃CN | 40-60 | 12-24 | 50-70 |
Table 3: Reaction with Amines
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary (aliphatic) | Triethylamine | THF | 0 to RT | 1-4 | 85-95 |
| Secondary (aliphatic) | Triethylamine | CH₂Cl₂ | RT | 2-6 | 80-90 |
| Aniline | Pyridine | Toluene | 60-80 | 8-16 | 60-75 |
Table 4: Reaction with Thiols
| Thiol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkanethiol | NaH | THF | 0 to RT | 1-2 | >90 |
| Thiophenol | K₂CO₃ | Acetonitrile | RT | 2-4 | 85-95 |
Experimental Workflow Diagram
Caption: A general experimental workflow for reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Vinylsilane synthesis [organic-chemistry.org]
- 7. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Identifying and minimizing side products in (Chloromethyl)dimethylvinylsilane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (Chloromethyl)dimethylvinylsilane (CAS: 16709-87-7).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the Grignard reaction. This typically utilizes a vinyl Grignard reagent, such as vinylmagnesium bromide, and a chloromethyl-containing silane precursor, like chloro(chloromethyl)dimethylsilane.[1][2][3]
Q2: What are the primary side products observed in this synthesis?
A2: Common side products include unreacted starting materials, species from incomplete reactions, and polymers. Specifically, you may encounter (chloromethyl)chlorodimethylsilane and high-boiling point polymeric materials.[4] Over-halogenated silanes can also be present as impurities in the starting materials.[4]
Q3: How can I purify the final this compound product?
A3: Fractional distillation under reduced pressure is the standard method for purifying this compound.[2][4] Due to the close boiling points of the desired product and some side products, a distillation column with good theoretical plate count is recommended for effective separation.[2]
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: Gas chromatography (GC) is an effective method for monitoring the progress of the reaction and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for structural confirmation and can also be used for purity assessment.
Troubleshooting Guide
Low Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in the Grignard synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inactive Grignard Reagent: The vinyl Grignard reagent is sensitive to moisture and air. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, typically tetrahydrofuran (THF).[1]
-
Inefficient Grignard Coupling: The reaction between the vinyl Grignard reagent and chloro(chloromethyl)dimethylsilane can be sluggish. The addition of a catalyst, such as antimony trichloride or a zinc salt, has been shown to significantly improve yields.[1][2]
-
Side Reactions: The formation of byproducts, particularly polymers, will consume starting materials and reduce the yield of the desired product.[4] Optimizing reaction conditions, such as temperature and reaction time, can help minimize these side reactions.
-
Workup and Purification Losses: Ensure efficient extraction of the product during the aqueous workup. During distillation, some product may be lost in the forerun or remain as residue. Careful monitoring of the distillation temperature and pressure is crucial.[2]
Presence of Impurities
Q: I'm observing significant impurities in my final product after distillation. How can I identify and minimize them?
A: The presence of impurities is a common challenge. Here are some strategies for identification and minimization:
-
Starting Material Purity: Ensure the purity of your starting materials, particularly the chloro(chloromethyl)dimethylsilane. Impurities such as dichloro(chloromethyl)methylsilane can be carried through the reaction.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted chloro(chloromethyl)dimethylsilane in your product. Monitor the reaction by GC to ensure completion. Consider increasing the reaction time or the amount of Grignard reagent.
-
Polymeric Byproducts: High-boiling point polymers are a common byproduct.[4] These can be minimized by maintaining a lower reaction temperature and avoiding prolonged reaction times. These polymers will typically remain as the distillation residue.
-
Disproportionation Products: In some silane syntheses, disproportionation reactions can occur, leading to a mixture of silanes with different numbers of substituents. The use of a catalyst can sometimes help to improve the selectivity of the desired reaction.
Data Presentation
Table 1: Summary of Potential Side Products and their Boiling Points
| Compound Name | Chemical Formula | Boiling Point (°C) | Notes |
| This compound (Product) | C₅H₁₁ClSi | 121-122 | Desired product. |
| Chloro(chloromethyl)dimethylsilane | C₃H₈Cl₂Si | 114 | A common starting material and potential impurity.[4] |
| Dichloro(methyl)vinylsilane | C₃H₆Cl₂Si | 92-93 | A potential impurity from side reactions. |
| High-boiling point polymers | - | > 150 | Often formed in Grignard reactions of organosilanes.[4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Chloro(chloromethyl)dimethylsilane
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
-
Reaction: Under a positive pressure of inert gas, charge the flask with chloro(chloromethyl)dimethylsilane and anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Add the vinylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution in the flask over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Mandatory Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of (Chloromethyl)dimethylvinylsilane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Chloromethyl)dimethylvinylsilane. The following information is intended to assist in the purification of reaction products, addressing common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the Grignard reagent was fully formed before adding the chlorosilane. Initiation can be aided by adding a small crystal of iodine. - Allow for sufficient reaction time with adequate stirring to ensure complete conversion. |
| Loss of Product During Workup | - Carefully perform quenching and extraction steps to avoid loss of product into the aqueous layer. - Ensure the distillation apparatus is well-sealed and efficient to prevent leaks and loss of volatile product. |
| Side Product Formation | - Maintain a lower reaction temperature during the Grignard reaction to minimize the formation of biphenyl side products. - Use dilute solutions of the Grignard reagent to reduce the likelihood of side reactions. |
| Polymerization During Distillation | - Keep the distillation pot temperature as low as possible. - Consider adding a polymerization inhibitor to the crude product before distillation. |
| Hydrolysis of Product | - Use anhydrous solvents and reagents throughout the reaction and workup. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Product is Contaminated with Impurities
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification | - For fractional distillation, use a column with a sufficient number of theoretical plates. - Optimize the reflux ratio during distillation to improve separation. |
| Co-distillation of Impurities | - If impurities have close boiling points to the product, consider alternative purification methods such as preparative gas chromatography. |
| Residual Catalyst | - Filter the reaction mixture to remove magnesium salts before distillation. - A thorough aqueous wash during workup can help remove residual catalysts. |
| Hydrolysis Products | - Ensure all glassware is thoroughly dried before use. - Minimize exposure of the product to atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities include unreacted starting materials, homocoupling byproducts from the Grignard reagent (e.g., biphenyls if a phenyl Grignard is used as a precursor), higher boiling polysiloxanes formed from hydrolysis, and other chlorosilanes such as trimethylchlorosilane and dichloromethyldimethylchlorosilane.
Q2: How can I prevent the polymerization of this compound during distillation?
A2: The vinyl group in this compound makes it susceptible to polymerization, especially at elevated temperatures. To mitigate this:
-
Use Vacuum Distillation: Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature.
-
Control the Pot Temperature: Avoid excessive heating of the distillation flask.
-
Use a Polymerization Inhibitor: Adding a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, to the crude product before distillation can prevent polymerization.
Q3: My Grignard reaction for the synthesis is difficult to initiate. What can I do?
A3: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. Grignard reagents are extremely sensitive to moisture.
-
Activate the Magnesium: The surface of the magnesium turnings may be passivated by an oxide layer. You can activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in the flask under an inert atmosphere.
-
Gentle Heating: Gentle warming of the flask can help to initiate the reaction.
-
Initiator: Adding a small portion of a previously successful Grignard reaction mixture can help to start a new reaction.
Q4: What is the best way to quench the Grignard reaction mixture?
A4: The reaction should be quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the reaction flask in an ice bath. This is generally preferred over water alone as it helps to dissolve the magnesium salts and often results in a cleaner separation of the organic and aqueous layers. Quenching with dilute hydrochloric acid can also be effective but may lead to the formation of emulsions.
Q5: How can I remove residual water from the purified product?
A5: this compound is sensitive to water. To remove residual moisture, you can dry the organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate before the final distillation. For the purified product, storage over molecular sieves can help to maintain its dryness.
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride dropwise. Monitor for any exotherm.
-
Once the addition is complete and the reaction is quenched, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to help remove dissolved water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus equipped with a vacuum pump and a cold trap. Ensure all glassware is dry.
-
If concerned about polymerization, add a small amount of a suitable inhibitor (e.g., hydroquinone) to the crude product in the distillation flask.
-
Begin heating the distillation flask gently in an oil bath.
-
Slowly reduce the pressure to the desired level. The boiling point of this compound is approximately 121-122 °C at atmospheric pressure, so a significant vacuum will be required to lower the boiling point substantially.
-
Collect a forerun of any low-boiling impurities.
-
Carefully collect the main fraction at a steady temperature and pressure. The exact boiling point will depend on the vacuum achieved.
-
Monitor the distillation closely and stop before high-boiling residues begin to distill.
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Store the purified product under an inert atmosphere and away from moisture.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Potential Yield Loss | Key Considerations |
| Fractional Vacuum Distillation | >98% (GC) | 10-30% | Requires careful control of temperature and pressure to avoid polymerization. |
| Preparative Gas Chromatography | >99.5% (GC) | 20-50% | Suitable for obtaining very high purity material on a smaller scale. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Managing the reactivity of (Chloromethyl)dimethylvinylsilane in protic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Chloromethyl)dimethylvinylsilane. The information is presented in a question-and-answer format to directly address potential issues during experimentation, with a focus on managing the compound's reactivity in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites:
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Silicon-Chlorine (Si-Cl) Bond: This is the most reactive site, especially in the presence of protic solvents. The silicon atom is electrophilic and susceptible to nucleophilic attack.
-
Vinyl Group (CH₂=CH-): The vinyl group can undergo polymerization, particularly in the presence of radical initiators, heat, or UV light.
Q2: What happens when this compound is exposed to protic solvents?
A2: Exposure to protic solvents, such as water, alcohols, or even atmospheric moisture, leads to the rapid solvolysis of the Si-Cl bond. This reaction produces silanols (with water) or alkoxysilanes (with alcohols) and liberates hydrogen chloride (HCl) gas.[1][2] The generation of corrosive HCl is a significant safety and experimental consideration.
Q3: How stable is the vinyl group in this compound during reactions in protic solvents?
A3: The vinyl group is generally stable under the conditions of Si-Cl bond solvolysis. However, prolonged reaction times, elevated temperatures, or the presence of certain catalysts or impurities can potentially lead to undesired side reactions, including polymerization.
Q4: What are the main safety precautions when handling this compound?
A4: Due to its reactivity, the following safety precautions are crucial:
-
Work in a well-ventilated fume hood to avoid inhalation of the volatile compound and the HCl gas produced upon contact with moisture.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
-
Keep away from sources of ignition, as it is a flammable liquid.
Troubleshooting Guides
Problem 1: My reaction is producing a white precipitate and is highly acidic.
-
Possible Cause: This is a classic sign of hydrolysis or solvolysis of the Si-Cl bond. The white precipitate is likely a polysiloxane, formed from the condensation of the intermediate silanol. The acidity is due to the formation of hydrogen chloride (HCl).
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.
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Controlled Addition: If the reaction with a protic reagent is intended, add the protic solvent slowly and at a controlled temperature (usually low) to manage the exothermic reaction and HCl evolution.
-
HCl Scavenger: In reactions where the generation of HCl is undesirable, consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl as it is formed.
-
Problem 2: The viscosity of my this compound has increased, or I observe gel formation.
-
Possible Cause: This indicates that the vinyl group has started to polymerize. This can be initiated by heat, UV light, or the presence of radical impurities (e.g., peroxides in the solvent).
-
Troubleshooting Steps:
-
Storage: Store this compound in a cool, dark place, and consider storing it under an inert atmosphere.
-
Inhibitor: For long-term storage or reactions at elevated temperatures, consider adding a radical inhibitor (e.g., BHT, hydroquinone) if it does not interfere with the desired reaction.
-
Solvent Purity: Ensure that solvents are free from peroxides, which can initiate polymerization.
-
Light Protection: Protect the reaction mixture from direct sunlight or other sources of UV radiation.
-
Problem 3: My desired silylation reaction is slow or incomplete.
-
Possible Cause:
-
Steric Hindrance: The nucleophile might be too sterically hindered to efficiently attack the silicon center.
-
Low Temperature: The reaction temperature may be too low to overcome the activation energy.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate.
-
-
Troubleshooting Steps:
-
Temperature: Gradually increase the reaction temperature while monitoring for side reactions.
-
Catalyst: For silylation of sterically hindered substrates, the use of a catalyst might be necessary.
-
Solvent Choice: While protic solvents react with the Si-Cl bond, in some cases, a controlled reaction in a protic solvent is desired. For other silylation reactions, a polar aprotic solvent (e.g., THF, DCM) is generally preferred.
-
Data Presentation
Table 1: Representative Solvolysis Reactivity of Chlorosilanes
| Chlorosilane | Protic Solvent | Relative Rate of Solvolysis | Notes |
| Trimethylchlorosilane | Water | Fast | Less sterically hindered, rapid hydrolysis. |
| tert-Butyldimethylchlorosilane | Water | Slow | Increased steric hindrance significantly slows hydrolysis. |
| (Chloromethyl)dimethylchlorosilane | Alcohols | Moderate | The electron-withdrawing chloromethyl group can influence reactivity. Steric hindrance is minimal.[3] |
| (Chloromethyl)triphenylsilane | Alcohols | Very Slow | Significant steric hindrance from the phenyl groups dramatically reduces the reaction rate compared to its dimethyl analogue.[3] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol with this compound
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
Dissolve the alcohol to be silylated and a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., THF, DCM) in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Silane:
-
Dissolve this compound (1.1 equivalents) in the anhydrous solvent in the addition funnel.
-
Add the silane solution dropwise to the stirred alcohol solution over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and quench any remaining reactive species by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove the amine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude silylated product, which can be further purified by distillation or chromatography.
-
Visualizations
Caption: Solvolysis reaction pathway of this compound.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving (Chloromethyl)dimethylvinylsilane
Welcome to the technical support center for (Chloromethyl)dimethylvinylsilane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in synthesis?
A1: The primary challenge arises from steric hindrance around the silicon atom and the reactive chloromethyl group. The presence of the vinyl group and two methyl groups can impede the approach of nucleophiles or the coordination of catalysts. This can lead to slower reaction rates, lower yields, and the need for optimized reaction conditions compared to less substituted silanes.
Q2: Which functional groups on this compound are typically involved in reactions, and how does steric hindrance affect them?
A2: this compound has two primary reactive sites: the chloromethyl group and the vinyl group.
-
Chloromethyl Group (Si-CH₂-Cl): This site is susceptible to nucleophilic substitution (SN2) reactions. Steric hindrance from the dimethylvinylsilyl group can slow down the rate of attack by nucleophiles. Bulky nucleophiles will experience greater difficulty approaching the electrophilic carbon, often requiring more forcing conditions (e.g., higher temperatures, stronger bases/nucleophiles) to achieve reasonable reaction rates and yields.
-
Vinyl Group (Si-CH=CH₂): This group can participate in reactions such as hydrosilylation, Heck reactions, and polymerizations. The steric bulk of the (chloromethyl)dimethylsilyl group can influence the regioselectivity and stereoselectivity of additions across the double bond and may require specific catalysts designed to accommodate sterically demanding substrates.
Q3: How does the reactivity of this compound compare to other common chlorosilanes?
A3: The reactivity is intermediate. It is more sterically hindered than simple chlorosilanes like chlorotrimethylsilane but less hindered than silanes with bulkier alkyl or aryl groups (e.g., chloro(triisopropyl)silane). Consequently, reaction conditions often need to be more vigorous than for chlorotrimethylsilane but may not require the highly specialized conditions needed for extremely hindered silanes.
Troubleshooting Guides
Low or No Yield in Nucleophilic Substitution Reactions
Reactions involving the displacement of the chloride from the chloromethyl group are prone to low yields due to steric hindrance.
Troubleshooting Workflow for Low Yield in Nucleophilic Substitution
Caption: Troubleshooting logic for low yield in nucleophilic substitution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Nucleophile/Base | The steric hindrance around the chloromethyl group may require a more potent nucleophile or a stronger base to facilitate the reaction. Consider switching to a stronger, non-nucleophilic base to deprotonate the nucleophile. |
| Inappropriate Solvent | The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile can help stabilize charged intermediates and accelerate SN2 reactions. |
| Low Reaction Temperature | Due to higher activation energy caused by steric hindrance, elevated temperatures are often necessary. Monitor the reaction for potential decomposition at higher temperatures. |
| Insufficient Reaction Time | Sterically hindered reactions are inherently slower. Monitor the reaction progress using TLC or GC-MS and extend the reaction time accordingly. |
Table 1: General Guidance for Optimizing Nucleophilic Substitution Conditions
| Parameter | Standard Conditions | Conditions for Steric Hindrance | Rationale |
| Temperature | Room Temperature - 50°C | 50°C - 120°C (Reflux) | Provides sufficient energy to overcome the higher activation barrier. |
| Base | Triethylamine, K₂CO₃ | NaH, KHMDS, LDA (for deprotonation of nucleophile) | Stronger bases ensure complete formation of the active nucleophile. |
| Solvent | THF, Dichloromethane | DMF, DMSO, NMP | Polar aprotic solvents stabilize the transition state of SN2 reactions. |
| Reaction Time | 1-4 hours | 12-48 hours | Allows the slower reaction to proceed to completion. |
Poor Selectivity or Low Yield in Hydrosilylation Reactions
The vinyl group of this compound can undergo hydrosilylation. Steric hindrance can affect catalyst activity and product selectivity.
Troubleshooting Workflow for Hydrosilylation
Caption: Troubleshooting logic for hydrosilylation reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inhibition or Low Activity | The catalyst may be sensitive to the chloromethyl group or inhibited by impurities. Ensure high-purity starting materials. Consider catalysts known to be effective for sterically hindered olefins. |
| Side Reactions | Isomerization of the double bond or side reactions involving the chloromethyl group can occur. Lowering the reaction temperature or choosing a more selective catalyst can mitigate these issues. |
| Incorrect Catalyst Loading | The optimal catalyst loading may be higher for sterically hindered substrates. Perform a catalyst loading screen to find the optimal concentration. |
Table 2: Catalyst Systems for Hydrosilylation of Sterically Hindered Alkenes
| Catalyst Type | Common Examples | Advantages for Sterically Hindered Substrates |
| Platinum-based | Karstedt's catalyst, Speier's catalyst | Generally highly active, but may require higher temperatures. |
| Rhodium-based | Wilkinson's catalyst ([RhCl(PPh₃)₃]) | Can offer different selectivity compared to platinum catalysts. |
| Nickel-based | Ni(acac)₂ with a reducing agent | Cost-effective alternative to precious metal catalysts, can be effective for specific substrates. |
| Iron-based | Bis(imino)pyridine iron complexes | Earth-abundant metal catalyst, can be highly selective for anti-Markovnikov addition. |
Challenges in Grignard and Other Organometallic Reactions
The chloromethyl group can react with organometallic reagents.
Troubleshooting Workflow for Grignard Reactions
Caption: Troubleshooting logic for Grignard reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction at the Chloromethyl Group | Grignard reagents can react with the chloromethyl group. To favor reaction at another site (e.g., if the vinyl group is modified first), consider using less reactive organometallic reagents like organocuprates or organozinc compounds. |
| Slow Reaction Rate | Steric hindrance can slow the desired reaction. Use of THF as a solvent over diethyl ether can allow for higher reaction temperatures. The addition of salts like LiCl can sometimes accelerate Grignard reactions. |
| Wurtz-type Coupling | Side reactions leading to homocoupling of the Grignard reagent can occur. Slower addition of the reagents at a lower temperature can minimize this. |
Experimental Protocols
Detailed Protocol: Nucleophilic Substitution with a Bulky Nucleophile (adapted from similar procedures)
Objective: To synthesize an ether by reacting this compound with a sterically hindered alcohol.
Materials:
-
This compound
-
Sterically hindered alcohol (e.g., tert-butanol)
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Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Alkoxide Formation: Add anhydrous DMF to the flask, followed by the dropwise addition of the sterically hindered alcohol (1.0 equivalent) at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Substitution Reaction: Add this compound (1.1 equivalents) dropwise to the solution at room temperature. Heat the reaction mixture to 60-80°C and monitor by TLC. The reaction may require 12-24 hours.
-
Workup: Cool the reaction to 0°C and cautiously quench with saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Nucleophilic Substitution
Caption: Experimental workflow for nucleophilic substitution.
Detailed Protocol: Heck Reaction of the Vinyl Group (adapted from similar procedures for vinylsilanes)
Objective: To couple an aryl halide with the vinyl group of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., tri(o-tolyl)phosphine)
-
A base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Reaction Setup: Add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the base (2.0 equivalents), and the anhydrous solvent.
-
Reaction: Heat the mixture to 80-100°C and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture, dilute with diethyl ether, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Signaling Pathway for Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Technical Support Center: Optimizing (Chloromethyl)dimethylvinylsilane Hydrosilylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the hydrosilylation of (Chloromethyl)dimethylvinylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrosilylation of this compound?
A1: Platinum-based catalysts are the most widely used for the hydrosilylation of vinylsilanes due to their high activity.[1][2][3] The most common are Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex), known for their high efficiency.[1][2][3][4] Rhodium-based catalysts, such as Wilkinson's catalyst, are also effective and can offer different selectivity profiles.[1][5] For specific applications requiring different reactivity or cost-effectiveness, catalysts based on other transition metals like cobalt, nickel, and iron are being explored.[3][6][7]
Q2: What are the typical reaction conditions for this hydrosilylation?
A2: Reaction conditions can vary depending on the chosen catalyst and the specific silane being used. Generally, the reaction is carried out in a solvent like toluene at temperatures ranging from room temperature to 95°C.[8] Catalyst loading is typically low, often in the range of 10⁻⁴ moles of platinum per mole of Si-H groups.[8] The molar ratio of the vinylsilane to the hydrosilane is usually kept close to stoichiometric, often with a slight excess of the silane.[8][9]
Q3: What are the main side reactions to be aware of?
A3: The most common side reactions in the hydrosilylation of vinylsilanes include isomerization of the double bond, dehydrogenative silylation, and in some cases, reduction of the chloromethyl group.[1][4] Platinum catalysts, while highly active, can sometimes lead to a mixture of α- and β-addition products.[1] The choice of catalyst and reaction conditions can significantly influence the extent of these side reactions.[1][4] For instance, rhodium catalysts have been shown to offer higher selectivity in the hydrosilylation of similar chlorinated olefins, minimizing the formation of byproducts.[4]
Q4: How does the chloromethyl group affect the reaction?
A4: The presence of a chloromethyl group can potentially influence the catalyst's activity and the reaction's selectivity. Some catalysts may be sensitive to the presence of the chlorine atom, leading to deactivation or undesired side reactions. Careful selection of the catalyst is crucial to ensure compatibility with the functional group. For example, in the hydrosilylation of allyl chloride, a structurally similar compound, certain rhodium catalysts have demonstrated superior performance and selectivity compared to traditional platinum catalysts.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be poisoned or deactivated. | - Ensure all reagents and solvents are pure and dry. - Use freshly prepared catalyst solutions. - Consider using a more robust catalyst, such as a rhodium-based complex, which can be less sensitive to impurities.[4] |
| Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion. | - Increase the catalyst loading incrementally.[5] - Refer to literature for typical catalyst loadings for similar substrates.[8] | |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | - Gradually increase the reaction temperature while monitoring for side product formation.[8] | |
| Formation of Multiple Products (Low Selectivity) | Isomerization: The catalyst is promoting the isomerization of the vinyl group. | - Use a catalyst known for high regioselectivity, such as certain rhodium or iridium complexes.[1] - Optimize reaction temperature and time; lower temperatures often favor the desired product. |
| Mixture of α and β isomers: The catalyst is not directing the addition to a single position. | - The choice of ligands on the metal center can influence regioselectivity. Experiment with different catalyst systems.[1][5] - For platinum catalysts, the addition of certain co-ligands can alter the selectivity.[1] | |
| Formation of Byproducts | Dehydrogenative Silylation: This is a common side reaction with some catalysts. | - This is more common with iron and cobalt catalysts.[1] If this is a major issue, switch to a platinum or rhodium catalyst. |
| Reduction of Chloromethyl Group: The catalyst and hydrosilane may be reducing the C-Cl bond. | - This is a potential issue with highly reactive catalyst systems. Consider a less reactive catalyst or milder reaction conditions. | |
| Product Instability or Decomposition | Residual Catalyst: The presence of the catalyst in the final product can lead to degradation over time. | - Purify the product thoroughly to remove all traces of the catalyst. Methods include filtration through silica gel or activated carbon. |
Data Presentation
Table 1: Comparison of Catalysts for the Hydrosilylation of Functionalized Olefins
| Catalyst | Substrate | Hydrosilane | Product Yield (%) | Selectivity | Reference |
| Speier's Catalyst (H₂PtCl₆) | Allyl Chloride | HSiCl₃ | 20 | Low (significant byproducts) | [4] |
| Karstedt's Catalyst | Allyl Chloride | HSiCl₃ | 15 | Low (significant byproducts) | [4] |
| [Rh(μ-Cl)(dppbz)]₂ | Allyl Chloride | HSiCl₃ | >95 | High (>99% desired product) | [4] |
| Karstedt's Catalyst | Vinyl-substituted Silsesquioxane | Phenylsilanes | >96 | High (exclusive β-addition) | [8] |
| Pt/NR-Al₂O₃-IP (heterogeneous) | 6-chloro-1-hexene | Diethoxymethylsilane | 92 | High (anti-Markovnikov) | [10] |
Experimental Protocols
Adapted Protocol for Hydrosilylation of this compound using Karstedt's Catalyst
This protocol is adapted from a procedure for the hydrosilylation of vinyl-substituted silsesquioxanes and should be optimized for the specific hydrosilane used.[8]
Materials:
-
This compound
-
Hydrosilane (e.g., triethoxysilane, methyldiethoxysilane)
-
Karstedt's catalyst solution (e.g., in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried, inert-atmosphere flask, add this compound and anhydrous toluene.
-
Add the hydrosilane to the solution. A typical molar ratio is 1:1.1 of vinylsilane to hydrosilane.
-
Heat the mixture to the desired reaction temperature (e.g., 80-95°C) under a positive pressure of inert gas.
-
Inject the Karstedt's catalyst solution. A typical catalyst loading is 10⁻⁴ mol of platinum per mole of Si-H groups.
-
Monitor the reaction progress by FT-IR (disappearance of Si-H and C=C stretching bands) or GC-MS.
-
Once the reaction is complete, the product can be purified by vacuum distillation or column chromatography to remove the catalyst and any unreacted starting materials.
Mandatory Visualization
Caption: Experimental workflow for the hydrosilylation of this compound.
Caption: Troubleshooting decision tree for optimizing the hydrosilylation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective synthesis of E -vinylsilanes and E , E -divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08640K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: (Chloromethyl)dimethylvinylsilane and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Chloromethyl)dimethylvinylsilane and its derivatives. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: My reaction with this compound is giving low yields or failing completely. What are the potential causes related to the stability of the silane?
Answer:
Inconsistent or failed reactions involving this compound are frequently linked to its degradation. The primary culprit is often hydrolysis due to the presence of moisture. Here’s a step-by-step troubleshooting guide:
-
Moisture Contamination: this compound is highly sensitive to moisture. The Si-Cl bond readily hydrolyzes to form a silanol (Si-OH) and hydrochloric acid (HCl).[1][2][3] The generated HCl can catalyze further degradation or interfere with your reaction.
-
Solution:
-
Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum).
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves.
-
Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon).[2]
-
Handle the silane reagent quickly and minimize its exposure to the atmosphere.
-
-
-
Reagent Purity: The purity of your this compound is critical. Impurities from its synthesis or degradation during storage can inhibit your reaction.
-
Common Impurities:
-
Hydrolysis/Condensation Products: Silanols and siloxanes formed from exposure to moisture.
-
Starting Materials/Byproducts: Residual reactants from the synthesis process.
-
-
Solution:
-
Verify the purity of your silane using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
If necessary, purify the silane by distillation under reduced pressure. Ensure the distillation apparatus is completely dry and under an inert atmosphere.
-
-
-
Improper Storage: Long-term or improper storage can lead to the degradation of this compound.
-
Solution:
-
Store the reagent in a tightly sealed container, preferably under an inert atmosphere.[2]
-
Store in a cool, dry, and dark place.
-
Consider storing smaller aliquots to avoid repeated exposure of the entire stock to the atmosphere.
-
-
Issue 2: Formation of Unexpected Side Products
Question: I am observing unexpected peaks in my GC-MS/NMR analysis of the reaction mixture. What are the likely side products from the degradation of this compound?
Answer:
The formation of side products is a strong indicator of silane degradation. The most common degradation pathway is hydrolysis and subsequent condensation.
-
(Hydroxymethyl)dimethylvinylsilane: This silanol is the initial product of hydrolysis. It is often unstable and may not be directly observed in large quantities.
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane: The silanol intermediate can undergo self-condensation to form a disiloxane. This is a very common impurity in aged chlorosilane samples.
-
Polymeric Siloxanes: Further condensation can lead to the formation of oligomeric or polymeric siloxanes.
To avoid these side products, it is crucial to maintain strictly anhydrous reaction conditions as described in Issue 1 .
Frequently Asked Questions (FAQs)
Q1: How can I safely handle and store this compound?
A1: Due to its reactivity, proper handling and storage are essential.
-
Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use an inert atmosphere (nitrogen or argon) for transfers and reactions.
-
Ground all equipment to prevent static discharge, as the compound is flammable.
-
-
Storage:
-
Store in a tightly sealed, dry container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store under an inert atmosphere to prevent hydrolysis.
-
Incompatible materials to avoid include water, alcohols, amines, strong acids, and strong bases.
-
Q2: What is the expected thermal stability of this compound?
Q3: How does the reactivity of the vinyl group compare to the chloromethyl group?
A3: Both the vinyl and chloromethyl groups are reactive centers.
-
Chloromethyl Group: The Si-CH2-Cl moiety is susceptible to nucleophilic attack at the carbon atom, leading to the displacement of the chloride ion.
-
Vinyl Group: The vinyl group can undergo electrophilic addition. The silicon atom stabilizes a positive charge at the β-position through hyperconjugation, which directs the regioselectivity of the addition.[7][8] It can also participate in hydrosilylation and other addition reactions.
The specific reaction conditions will determine which group is more reactive. For instance, in the presence of a nucleophile, the chloromethyl group is likely to react, while in the presence of an electrophile, the vinyl group will be the site of reaction.
Q4: Are there any recommended analytical methods for assessing the stability and purity of this compound?
A4: Yes, several analytical techniques are suitable:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities and degradation products. It can provide both qualitative and quantitative information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to confirm the structure of the compound and identify impurities. Changes in the spectra over time can be used to monitor degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bands, which are indicative of hydrolysis and condensation.
Data Presentation
The following table summarizes the key factors influencing the stability of this compound and its derivatives, based on the known chemistry of organosilanes.
| Parameter | Effect on Stability | Notes |
| Moisture/Water | Decreases stability | Leads to rapid hydrolysis of the Si-Cl bond to form silanols (Si-OH) and HCl. Silanols can then self-condense to form siloxanes (Si-O-Si).[1][2][3] |
| Temperature | Decreases stability at elevated temperatures | Can lead to thermal decomposition, potentially through free-radical mechanisms involving cleavage of C-Cl or Si-C bonds.[4][5][6] |
| pH | Decreases stability in acidic or basic conditions | Both acid and base can catalyze the hydrolysis of the Si-Cl bond and the subsequent condensation of silanols.[3] |
| Protic Solvents | Decrease stability | Solvents with active protons (e.g., alcohols, amines) can react with the Si-Cl bond. |
| Light | Generally stable | No significant photolytic degradation pathways have been reported under normal laboratory conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
This protocol outlines the general steps for conducting a reaction under anhydrous conditions to minimize degradation of the silane.
-
Glassware Preparation:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly cleaned and then oven-dried at 120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent and Solvent Preparation:
-
Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
-
Reaction Setup:
-
Assemble the glassware while flushing with an inert gas.
-
Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with the inert gas.
-
-
Reaction Execution:
-
Add the anhydrous solvent and other reagents to the reaction flask via syringe or cannula.
-
Add the this compound dropwise via a syringe at the desired temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up:
-
Quench the reaction carefully, considering the reactivity of the remaining silane. A common method is to slowly add the reaction mixture to a stirred, cooled aqueous solution (if the desired product is stable to water).
-
Protocol 2: Monitoring Stability by GC-MS
This protocol describes a method for assessing the stability of this compound under specific conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous hexane or toluene) of known concentration.
-
Divide the stock solution into several vials.
-
To test for hydrolytic stability, add a known amount of water to the test vials.
-
To test for thermal stability, place the vials in ovens at different temperatures.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), take an aliquot from each vial.
-
If necessary, quench the degradation process (e.g., by rapid cooling).
-
Derivatization may be required for certain degradation products to make them more amenable to GC analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Use a suitable column for separating organosilicon compounds (e.g., a low- to mid-polarity column).
-
Develop a temperature program that effectively separates the parent compound from potential degradation products.
-
Identify the peaks by comparing the mass spectra to a library or by interpreting the fragmentation patterns.
-
-
Data Analysis:
-
Quantify the amount of remaining this compound and the amount of each degradation product at each time point, typically by using an internal standard.
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
-
Mandatory Visualization
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Experimental workflow for assessing the stability of silane derivatives.
References
- 1. chemsilicone.com [chemsilicone.com]
- 2. uychem.com [uychem.com]
- 3. kccsilicone.com [kccsilicone.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 8. Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of (Chloromethyl)dimethylvinylsilane-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the characterization of surfaces modified with (Chloromethyl)dimethylvinylsilane (CMDVS). Due to the limited availability of direct comparative experimental data in peer-reviewed literature for CMDVS, this document outlines the essential experimental protocols and data presentation structures to enable a robust comparison with relevant alternative surface modification agents. The methodologies provided are based on established surface science techniques.
This compound is a dual-functional silane coupling agent featuring a vinyl group, suitable for polymerization reactions, and a chloromethyl group, which can be used for subsequent nucleophilic substitution reactions. This makes it a versatile molecule for creating complex and functionalized surfaces.
Performance Comparison of Surface Modifying Agents
A direct quantitative comparison of CMDVS with alternatives is predicated on the experimental determination of key surface properties. The following table provides a template for summarizing such data. For illustrative purposes, typical ranges for broadly comparable silanes are included.
| Silane Modifier | Functional Groups | Substrate | Water Contact Angle (°) | Surface Elemental Composition (XPS, Atomic %) | Film Thickness (nm) | Hydrolytic Stability |
| This compound (CMDVS) | Vinyl, Chloromethyl | Silicon Wafer | Data not available | Data not available | Data not available | Expected to be moderate |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine | Silicon Wafer | 40 - 70 | C, N, O, Si | 1 - 10 | Moderate |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Silicon Wafer | 50 - 80 | C, O, Si | 1 - 5 | Good |
| Vinyltrimethoxysilane (VTMO) | Vinyl | Silicon Wafer | 70 - 90 | C, O, Si | 1 - 3 | Moderate |
| (Chloromethyl)trichlorosilane | Chloromethyl | Silicon Wafer | 80 - 100 | C, Cl, O, Si | 1 - 2 | Moderate to Good |
Note: The performance of silane coatings is highly dependent on the substrate, deposition method, and processing conditions. The stability of silane layers is a known concern, particularly their hydrolytic stability in aqueous environments. The presence of alkyl chains can act as a hydrophobic protective layer, potentially enhancing stability.[1]
Experimental Protocols
Detailed and consistent experimental procedures are critical for generating reliable and comparable data.
Protocol for Surface Modification with this compound
This protocol describes a general procedure for the functionalization of a silicon wafer.
Materials:
-
This compound (CMDVS)
-
Anhydrous Toluene
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl groups.
-
Rinse the wafers thoroughly with copious amounts of deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of CMDVS in anhydrous toluene in a glove box or under an inert atmosphere to minimize hydrolysis of the silane in solution.
-
Immerse the cleaned and dried silicon wafers in the CMDVS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Alternatively, for vapor-phase deposition, place the cleaned wafers in a desiccator with a vial containing CMDVS and heat at 60-80°C for 12-24 hours.
-
-
Post-Treatment:
-
Remove the wafers from the silane solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Cure the modified wafers in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking of the silane layer.
-
Store the functionalized wafers in a desiccator.
-
Protocol for Water Contact Angle Measurement
The sessile drop method is a standard technique for determining the hydrophobicity/hydrophilicity of a surface.
Procedure:
-
Place the silane-modified substrate on the sample stage of a contact angle goniometer.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the substrate surface at the three-phase contact point.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and calculate an average contact angle.
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information.
Procedure:
-
Mount the silane-modified substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, Si 2p, O 1s, Cl 2p).
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements. For example, the C 1s spectrum can be deconvoluted to identify C-Si, C-H, C-C, and C-Cl bonds.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a CMDVS-modified surface.
Caption: Experimental workflow for CMDVS surface modification and characterization.
Logical Relationship of CMDVS Functionality
This diagram illustrates the dual reactive nature of this compound for surface functionalization.
Caption: Dual functionality of CMDVS for surface modification.
References
A Comparative Analysis of (Chloromethyl)dimethylvinylsilane and Other Vinylsilanes: A Guide for Researchers
In the landscape of specialty chemicals, vinylsilanes stand out as versatile building blocks and coupling agents vital for the synthesis of advanced materials and complex molecules. Among these, (Chloromethyl)dimethylvinylsilane distinguishes itself with a unique combination of a reactive vinyl group and a functional chloromethyl group. This guide provides a comparative analysis of this compound against other widely used vinylsilanes, namely Vinyltrimethoxysilane, Vinyltriethoxysilane, and Chloro(dimethyl)vinylsilane. This objective comparison, supported by physicochemical data and general reaction mechanisms, aims to assist researchers, scientists, and drug development professionals in selecting the optimal vinylsilane for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a vinylsilane for a particular application often begins with an evaluation of its fundamental physical and chemical properties. These parameters influence storage, handling, and reactivity. The table below summarizes the key physicochemical properties of this compound and the selected comparative vinylsilanes.
| Property | This compound | Vinyltrimethoxysilane | Vinyltriethoxysilane | Chloro(dimethyl)vinylsilane |
| CAS Number | 16709-86-7 | 2768-02-7[1] | 78-08-0[2][3] | 1719-58-0[4][5] |
| Molecular Formula | C5H11ClSi | C5H12O3Si[1] | C8H18O3Si[2][3] | C4H9ClSi[4][5] |
| Molecular Weight ( g/mol ) | 134.68 | 148.23[1] | 190.31[3] | 120.65[4][5] |
| Boiling Point (°C) | 121-122[6] | 123[1] | 160-161[3] | 82-83[4][5] |
| Density (g/mL at 25°C) | 0.893[6] | 0.968[1] | 0.903[3] | 0.874[4][5] |
| Refractive Index (n20/D) | 1.440[7] | 1.392[1] | 1.398[3] | 1.414[4][5] |
| Flash Point (°C) | 12 | 22 | 34[3] | -5[8] |
| Solubility | Reacts with water[9] | Slightly soluble in water, soluble in organic solvents[1] | Decomposes in water, miscible with organic solvents[3] | Reacts with water, soluble in aprotic organic solvents[4][5] |
| Key Functional Groups | Vinyl, Chloromethyl | Vinyl, Trimethoxy | Vinyl, Triethoxy | Vinyl, Chloro |
Reactivity and Performance Analysis
The utility of a vinylsilane is defined by the reactivity of its functional groups. This section explores the comparative reactivity of this compound in key chemical transformations.
Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone reaction for the synthesis of organosilicon compounds.[10] The vinyl group of all the compared silanes can participate in hydrosilylation reactions, typically catalyzed by platinum-group metals.[11][12]
The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the silane to the metal center, followed by coordination of the alkene, insertion, and reductive elimination.[13]
Caption: Generalized Chalk-Harrod mechanism for hydrosilylation.
Polymerization
The vinyl group on these silanes allows them to act as monomers or co-monomers in polymerization reactions.[1] This is particularly useful for producing polymers with tailored properties, such as improved adhesion and crosslinking capabilities.[14] Free radical polymerization is a common method used for vinyl monomers.[15]
The initiation of radical polymerization typically involves the decomposition of an initiator to form free radicals, which then add to the vinyl monomer to initiate the polymer chain growth.
Caption: Simplified workflow for free radical polymerization of vinylsilanes.
The reactivity of the vinyl group in radical polymerization is influenced by both steric and electronic factors. While quantitative comparative data is scarce, the different substituents on the silicon atom can affect the stability of the propagating radical and the accessibility of the double bond. For instance, the bulkier triethoxy group might present more steric hindrance compared to the dimethyl groups.
Nucleophilic Substitution
A key distinguishing feature of this compound is its chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities onto the silicon atom, making it a valuable precursor for the synthesis of more complex organosilanes and silaheterocycles.[4][5] The reaction proceeds via an SN2 mechanism, where the rate is dependent on both the substrate and the nucleophile.
The general workflow for a nucleophilic substitution on a chloromethylsilane involves the attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.
Caption: Generalized SN2 mechanism for nucleophilic substitution on a chloromethylsilane.
The rate of nucleophilic substitution is significantly influenced by the steric hindrance around the reaction center and the nature of the leaving group.[16] In the case of this compound, the relatively small methyl groups on the silicon atom offer less steric hindrance compared to bulkier substituents, facilitating the approach of the nucleophile. The chloride ion is a good leaving group, further promoting the reaction.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible research. Below are representative methodologies for key reactions involving vinylsilanes.
General Protocol for Platinum-Catalyzed Hydrosilylation of an Alkene
This protocol describes a general procedure for the hydrosilylation of an alkene using a vinylsilane in the presence of a platinum catalyst.
Materials:
-
Vinylsilane (e.g., this compound)
-
Alkene
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the platinum catalyst (0.01 mol%).
-
Slowly add the vinylsilane (1.1 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by GC-MS or NMR spectroscopy.
-
Upon completion, the reaction mixture can be purified by distillation or column chromatography to isolate the product.
General Protocol for Free Radical Copolymerization of a Vinylsilane with Styrene
This protocol outlines a general method for the copolymerization of a vinylsilane with styrene using a radical initiator.
Materials:
-
Vinylsilane (e.g., Vinyltrimethoxysilane)
-
Styrene
-
Radical initiator (e.g., AIBN)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the vinylsilane (e.g., 0.1 mol) and styrene (0.1 mol) in anhydrous toluene.
-
Add the radical initiator (e.g., 0.1 mol% relative to total monomers).
-
Purge the solution with an inert gas for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) under an inert atmosphere.
-
Maintain the temperature and stir for the desired reaction time (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum.
General Protocol for Nucleophilic Substitution on this compound
This protocol provides a general procedure for the reaction of a nucleophile with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous aprotic solvent (e.g., DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.2 mmol) in the anhydrous aprotic solvent.
-
Add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Conclusion
This compound is a highly versatile reagent that offers a unique combination of functionalities. Its vinyl group allows for participation in hydrosilylation and polymerization reactions, similar to other common vinylsilanes like Vinyltrimethoxysilane, Vinyltriethoxysilane, and Chloro(dimethyl)vinylsilane. However, the presence of the chloromethyl group sets it apart, providing a reactive site for nucleophilic substitution and enabling further functionalization.
The choice of vinylsilane will ultimately depend on the specific synthetic goal. For applications requiring a moisture-curable crosslinking agent, the alkoxy-substituted silanes are often preferred. When a simple vinyl group is needed for polymerization or hydrosilylation without the need for further functionalization at the silicon center, Chloro(dimethyl)vinylsilane can be a suitable choice. This compound excels in applications where subsequent modification via nucleophilic substitution is desired, offering a gateway to a diverse range of functionalized organosilanes. This guide provides the foundational information for researchers to make an informed decision based on the chemical properties and reactivity profiles of these important synthetic tools.
References
- 1. Vinyltrimethoxysilane | 2768-02-7 [chemicalbook.com]
- 2. CAS 78-08-0: Vinyltriethoxysilane | CymitQuimica [cymitquimica.com]
- 3. Triethoxyvinylsilane | 78-08-0 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. CHLORODIMETHYLVINYLSILANE | 1719-58-0 [chemicalbook.com]
- 6. AB177821 | CAS 16709-86-7 – abcr Gute Chemie [abcr.com]
- 7. VINYL(CHLOROMETHYL)DIMETHYLSILANE | 16709-86-7 [chemicalbook.com]
- 8. 氯(二甲基)乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Silane, (chloromethyl)ethenyldimethyl- (CAS 16709-86-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chinacouplingagents.com [chinacouplingagents.com]
- 11. Hydrosilylation Catalyst [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. China Manufacturer Vinyl Silane Coupling Agent Crosile-151 | ECOPOWER [ecopowerchem.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. savemyexams.com [savemyexams.com]
Spectroscopic Validation of Products from (Chloromethyl)dimethylvinylsilane Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of spectroscopic data for the validation of products derived from reactions involving (Chloromethyl)dimethylvinylsilane. It includes detailed experimental protocols and objective comparisons of spectroscopic outcomes to aid in the unambiguous identification of synthesized compounds.
This compound is a versatile organosilicon compound utilized in a variety of chemical syntheses, including the formation of silicon-containing polymers, silaheterocycles, and as a derivatizing agent. The validation of its reaction products relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide delves into the characteristic spectroscopic signatures of molecules synthesized from this reagent, offering a baseline for comparison and validation.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for the starting material, this compound, and provide a framework for the analysis of its reaction products. The exact values for reaction products will vary depending on the specific reaction and the functional groups introduced.
Table 1: 1H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) of -CH2Cl (ppm) | Chemical Shift (δ) of Si-CH3 (ppm) | Chemical Shift (δ) of Vinyl Group (ppm) | Coupling Constants (J) (Hz) |
| This compound | ~2.89 - 2.95 | ~0.55 | ~5.7 - 6.2 | J(Si-H) ≈ 4.3 - 7.3 |
| Expected range for derivatives | Varies upon substitution | Shifts depending on electronic environment | May be absent or shifted post-reaction |
Note: The chemical shifts are influenced by the solvent used.
Table 2: 13C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) of -CH2Cl (ppm) | Chemical Shift (δ) of Si-CH3 (ppm) | Chemical Shift (δ) of Vinyl Group (ppm) |
| Chloro(dimethyl)vinylsilane (Isomer) | Not Applicable | ~-2.0 | ~132, ~138 |
| Expected range for this compound derivatives | Varies upon substitution | Shifts depending on electronic environment | May be absent or shifted post-reaction |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm-1) | Notes |
| Si-CH3 | 1250-1270 (strong), ~800-840 | The band around 1250 cm-1 is a characteristic Si-CH3 deformation. |
| C=C (vinyl) | ~1600 (variable) | Stretching vibration. May be weak. |
| =C-H (vinyl) | ~3050 (out-of-plane bending ~960) | C-H stretching and bending vibrations. |
| C-Cl | ~690-840 | Stretching vibration, can overlap with other bands. |
| Si-C | ~600-800 | Stretching vibration. |
| Si-O-Si | 1000-1100 (strong, broad) | Appears in products of hydrolysis/condensation.[1] |
Table 4: Mass Spectrometry (MS) Data
| Ion Type | m/z | Fragmentation Pattern |
| Molecular Ion [M]+ | 134.0 (for C5H11ClSi) | Often weak or absent in electron ionization (EI). |
| [M-CH3]+ | 119.0 | Loss of a methyl group is a common fragmentation pathway for trimethylsilyl (TMS) derivatives. |
| [M-Cl]+ | 99.1 | Loss of a chlorine atom. |
| Si(CH3)2CH=CH2+ | 85.1 | Fragment corresponding to the dimethylvinylsilyl cation. |
Note: The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of organosilane compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube. The choice of solvent can affect chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire 1H, 13C, and, if possible, 29Si NMR spectra. For 1H NMR, standard acquisition parameters are typically sufficient. For 13C and 29Si NMR, a greater number of scans may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of these isotopes.
-
Data Analysis: Process the spectra to determine chemical shifts, integration (for 1H), and coupling constants. Compare the obtained data with that of the starting material and known values for related structures to confirm the identity of the product.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[1] The disappearance of bands from the starting material (e.g., the vinyl group) and the appearance of new bands (e.g., Si-O-Si) can confirm the reaction's success.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer. For less volatile or thermally sensitive compounds, direct infusion or other ionization techniques like Electrospray Ionization (ESI) may be used.
-
Ionization: Electron Ionization (EI) is frequently used for organosilanes and typically results in extensive fragmentation, providing structural information. Softer ionization techniques can be used to preserve the molecular ion.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Analyze the molecular ion peak (if present) to determine the molecular weight. Examine the fragmentation pattern to deduce the structure of the compound. The isotopic pattern for chlorine-containing compounds is a key diagnostic feature.
Visualizing the Workflow
The general workflow for the synthesis and spectroscopic validation of products from this compound reactions can be visualized as follows:
References
Quantitative analysis of silylation efficiency with (Chloromethyl)dimethylvinylsilane
For researchers, scientists, and drug development professionals seeking to enhance the gas chromatography-mass spectrometry (GC-MS) analysis of polar compounds, derivatization through silylation is a cornerstone technique. This guide provides a quantitative comparison of common silylating agents, offering insights into their efficiency, applications, and procedural nuances. While interest exists in a variety of vinylsilanes for derivatization, comprehensive quantitative data for reagents such as (Chloromethyl)dimethylvinylsilane in analytical applications is not extensively available in peer-reviewed literature. Therefore, this guide will focus on a comparative analysis of well-established and widely used silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Comparison of Silylation Reagent Performance
The choice of silylating agent is critical and depends on the analyte's structure, the desired reaction rate, and the analytical sensitivity required. The following table summarizes the key performance characteristics of BSTFA and MSTFA, two of the most common and effective silylating agents.
| Feature | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | This compound |
| Typical Analytes | Alcohols, phenols, carboxylic acids, amines, amides, steroids | Alcohols, phenols, carboxylic acids, amines, amino acids | Primarily documented for O-silylation of alcohols in synthetic chemistry. |
| Reaction Byproducts | Monosilyltrifluoroacetamide, Trifluoroacetamide | N-methyltrifluoroacetamide, TMS-N-methyltrifluoroacetamide | Hydrochloric acid (in the absence of a scavenger) |
| Volatility of Byproducts | High | Very High | N/A for analytical derivatization |
| Relative Reactivity | High | Higher than BSTFA | Generally lower for chlorosilanes without catalysts. |
| Common Catalysts | Trimethylchlorosilane (TMCS) is often added (e.g., 1%) to increase reactivity. | Often used without a catalyst, but TMCS can be added. | A base (e.g., pyridine, imidazole) is typically required to scavenge HCl. |
| Typical Reaction Conditions | 60-100 °C for 15-60 min | 30-100 °C for 15-30 min | Room temperature to elevated temperatures with a catalyst. |
| Quantitative Yields | Generally high, often >90% with optimized conditions. | Generally very high, often approaching quantitative yields. | High yields reported in synthetic applications with catalysts.[1][2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high silylation efficiency and generating reliable quantitative data. Below are representative protocols for the derivatization of a standard alcohol, phenol, and carboxylic acid using BSTFA with a TMCS catalyst.
General Protocol for Silylation with BSTFA + 1% TMCS
Materials:
-
Analyte (e.g., 1-octanol, phenol, or benzoic acid)
-
BSTFA + 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a reaction vial. If the sample is in a solution, transfer an aliquot containing approximately 1 mg of the analyte and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of silylating agents, the following diagrams are provided.
Conclusion
For routine quantitative analysis of a broad range of polar analytes by GC-MS, MSTFA and BSTFA are superior choices due to their high reactivity, the volatility of their byproducts, and the extensive documentation of their performance. MSTFA is often favored for its slightly higher reactivity, especially for derivatizing amino acids. BSTFA, particularly when catalyzed with TMCS, is a robust and versatile reagent suitable for a wide array of compounds.
While this compound and other vinylchlorosilanes are effective for O-silylation in organic synthesis, their application as a standard derivatization agent for quantitative GC-MS analysis is not well-established in the current body of scientific literature. The requirement for a catalyst or base to manage the hydrochloric acid byproduct adds a layer of complexity to the analytical workflow. Researchers requiring highly reproducible and validated methods for quantitative analysis are advised to utilize well-characterized reagents such as MSTFA and BSTFA, for which extensive data and established protocols are readily available.
References
A Comparative Guide to the Reaction Rates of (Chloromethyl)dimethylvinylsilane and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
Understanding the reaction kinetics of bifunctional molecules like (Chloromethyl)dimethylvinylsilane is crucial for the controlled synthesis of complex organosilicon compounds and for the development of novel therapeutic agents. This guide provides a comparative analysis of the reaction rates of this compound with structurally similar compounds. While direct quantitative kinetic data for this compound is not extensively available in peer-reviewed literature, this comparison is built upon established principles of physical organic chemistry and supported by data from closely related analogues.
The reactivity of this compound is characterized by two primary reaction centers: the vinyl group, which is susceptible to electrophilic addition, and the chloromethyl group, which undergoes nucleophilic substitution. The interplay of steric and electronic effects of the substituents on the silicon atom governs the reaction rates at these centers.
Comparative Analysis of Reactivity
To provide a comprehensive comparison, we will analyze the reactivity of this compound alongside three analogous compounds:
-
Trimethylvinylsilane: This compound allows for the assessment of the electronic and steric influence of the chloromethyl group on the reactivity of the vinyl moiety by replacing it with a methyl group.
-
(Chloromethyl)trimethylsilane: This analogue helps in understanding the effect of the vinyl group on the reactivity of the chloromethyl group by replacing the vinyl group with a methyl group.
-
(Chloromethyl)dimethylphenylsilane: This compound offers insight into the impact of a substituent with different electronic (both inductive and resonance) and steric properties (phenyl vs. vinyl) on the reactivity of the chloromethyl group.
Nucleophilic Substitution at the Chloromethyl Group
The reaction at the chloromethyl group typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is highly sensitive to steric hindrance around the electrophilic carbon atom and the electronic nature of the silyl group.
A key factor in determining the reaction rate of chloromethylsilanes is steric hindrance. For instance, in comparable SN2 reactions, (Chloromethyl)(triphenyl)silane reacts 30-50% slower than the less sterically hindered Chloro(chloromethyl)dimethylsilane[1]. This is due to the bulky triphenylsilyl group impeding the approach of the nucleophile to the reactive chloromethyl center[1].
Based on this principle, we can infer the relative reactivities of our selected compounds. The vinyl group is sterically less demanding than a phenyl group but slightly larger than a methyl group. The electronic effect of the vinyl group is twofold: it is electron-withdrawing through its sp²-hybridized carbon's inductive effect, which would slightly decrease the nucleophilicity of the silicon-attached groups, but it can also participate in hyperconjugation.
Expected Relative Reactivity in SN2 Reactions:
(Chloromethyl)trimethylsilane > this compound > (Chloromethyl)dimethylphenylsilane
This trend is primarily dictated by the increasing steric bulk of the substituent replacing a methyl group (Methyl < Vinyl < Phenyl).
Electrophilic Addition to the Vinyl Group
The reactivity of the vinyl group towards electrophiles is dependent on the electron density of the double bond. The silyl group itself has a significant influence. The silicon atom is more electropositive than carbon and can stabilize a positive charge in the β-position to the silicon atom through hyperconjugation, which generally enhances the rate of electrophilic addition compared to a simple alkene.
However, the presence of an electron-withdrawing chloromethyl group attached to the silicon atom will decrease the electron-donating ability of the silyl group. This, in turn, reduces the electron density of the vinyl double bond, making it less nucleophilic and thus less reactive towards electrophiles compared to Trimethylvinylsilane.
Expected Relative Reactivity in Electrophilic Addition:
Trimethylvinylsilane > this compound
Summary of Expected Reactivity Trends
The following table summarizes the expected relative reaction rates and the primary contributing factors for the compared compounds.
| Compound | Reaction Type | Expected Relative Rate | Primary Influencing Factors |
| This compound | Nucleophilic Substitution | Baseline | Steric hindrance of vinyl and dimethyl groups; electronic effect of vinyl group |
| (Chloromethyl)trimethylsilane | Nucleophilic Substitution | Faster | Less steric hindrance (methyl vs. vinyl) |
| (Chloromethyl)dimethylphenylsilane | Nucleophilic Substitution | Slower | Greater steric hindrance (phenyl vs. vinyl) |
| This compound | Electrophilic Addition | Baseline | Electron-withdrawing effect of the chloromethyl group |
| Trimethylvinylsilane | Electrophilic Addition | Faster | Absence of the electron-withdrawing chloromethyl group |
Experimental Protocols
Kinetic Analysis of Nucleophilic Substitution by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant for the reaction of a (chloromethyl)silane with a nucleophile (e.g., benzyl alcohol).
Materials:
-
(Chloromethyl)silane of interest (e.g., this compound)
-
Nucleophile (e.g., benzyl alcohol)
-
Non-reactive base (e.g., triethylamine)
-
Anhydrous deuterated solvent (e.g., acetonitrile-d₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, gas-tight syringes, standard laboratory glassware.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of the (chloromethyl)silane in anhydrous acetonitrile-d₃.
-
Prepare a 0.1 M solution of benzyl alcohol in anhydrous acetonitrile-d₃ containing 0.05 M of the internal standard.
-
Prepare a 0.12 M solution of triethylamine in anhydrous acetonitrile-d₃.
-
-
Reaction Setup:
-
In a clean, dry NMR tube, combine 0.5 mL of the benzyl alcohol stock solution and 0.5 mL of the triethylamine solution.
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature (e.g., 25 °C).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Initiation and Monitoring of the Reaction:
-
Rapidly inject 0.5 mL of the (chloromethyl)silane stock solution into the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant conversion (e.g., 2-3 hours).
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the starting material (e.g., benzylic protons of benzyl alcohol) and the product (e.g., benzylic protons of the silylated ether).
-
Normalize the integrals to the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the natural logarithm of the ratio of the concentrations of the reactants against time.
-
The slope of this line will be proportional to the second-order rate constant (k).
-
Expected Outcome: By comparing the slopes obtained for different (chloromethyl)silanes under identical conditions, their relative reaction rates can be determined. A steeper slope indicates a larger rate constant and thus a faster reaction rate.
Visualizations
Factors Influencing SN2 Reactivity
Caption: Factors influencing the relative SN2 reaction rates of chloromethylsilanes.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.
References
A Comparative Guide to Alkyl-Alkoxy and Alkyl-Chloro Silanes for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of advanced materials science, with profound implications for fields ranging from biomedical devices to microelectronics. Among the most robust and versatile methods for tailoring surface properties is the application of organosilanes, which form self-assembled monolayers (SAMs) on hydroxylated surfaces. This guide provides a detailed comparative analysis of two principal classes of silanizing agents: alkyl-alkoxy silanes and alkyl-chloro silanes. By examining their reaction mechanisms, performance characteristics, and experimental considerations, this document aims to equip researchers with the knowledge to select the optimal silane for their specific application.
Executive Summary
Alkyl-alkoxy silanes and alkyl-chloro silanes are both highly effective for creating functionalized surfaces, particularly for inducing hydrophobicity. The primary distinction between these two classes lies in their reactivity, handling requirements, and the byproducts of their deposition processes. Alkyl-chloro silanes are generally more reactive, leading to faster formation of monolayers. However, they are highly sensitive to moisture and produce corrosive hydrochloric acid (HCl) as a byproduct.[1] Alkyl-alkoxy silanes offer a milder, more controllable alternative that produces alcohol as a byproduct, making them more suitable for sensitive substrates.[1]
Comparative Performance Data
The selection of a silanizing agent is often dictated by the desired surface properties and the constraints of the experimental setup. The following tables summarize key performance indicators for coatings derived from both alkyl-alkoxy and alkyl-chloro silanes.
Table 1: Hydrophobicity of Silane Coatings
| Silane Type | Specific Compound Example | Substrate | Water Contact Angle (°) |
| Alkyl-alkoxy | Triethoxyoctylsilane | Cellulose materials | ~135°[1] |
| Alkyl-alkoxy | Methyltrimethoxysilane (MTMS) | Silica Aerogel | ~95°[2] |
| Alkyl-alkoxy | Hexamethyldisilazane (HMDZ) | Silica Aerogel | ~135°[2] |
| Alkyl-chloro | Octadecyltrichlorosilane (OTS) | Silicon Wafer | >110° |
| Alkyl-chloro | Dodecyltrichlorosilane (DTS) | Silicon Wafer | ~103°[3] |
Table 2: Key Characteristics and Considerations
| Feature | Alkyl-Alkoxy Silanes | Alkyl-Chloro Silanes |
| Reactivity | Lower, more controllable reaction kinetics.[1] | Higher, rapid reaction with surface hydroxyls.[1] |
| Byproducts | Alcohol (e.g., ethanol, methanol).[4] | Hydrochloric acid (HCl).[1] |
| Handling | Less sensitive to ambient moisture. | Highly sensitive to moisture, requires anhydrous conditions. |
| Catalysis | Often requires acid or base catalysis.[5][6] | Generally does not require a catalyst.[3] |
| Curing | May require a thermal curing step to drive the reaction to completion.[1] | Covalent bond formation is often rapid at room temperature.[1] |
| Film Quality | Can form well-ordered monolayers, though may be prone to polymerization in solution. | Can form dense, well-ordered self-assembled monolayers.[1][7] |
| Substrate Compatibility | Suitable for a wide range of substrates, including those sensitive to acid. | May be corrosive to acid-sensitive substrates. |
Reaction Mechanisms and Logical Relationships
The fundamental difference in the reaction pathways of alkyl-alkoxy silanes and alkyl-chloro silanes with a hydroxylated surface is a key determinant of their performance and application.
Alkyl-Alkoxy Silane Reaction Pathway
The surface modification process with alkyl-alkoxy silanes typically involves a two-step hydrolysis and condensation mechanism.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dakenchem.com [dakenchem.com]
- 5. gelest.com [gelest.com]
- 6. A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-assembled silane monolayers: fabrication with nanoscale uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Chloromethyl)dimethylvinylsilane: A Guide for Laboratory Professionals
(Chloromethyl)dimethylvinylsilane is a flammable and corrosive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This document provides essential safety information and a procedural framework for the proper disposal of this substance, in line with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazardous properties and to use appropriate personal protective equipment (PPE). The compound reacts violently with water and moisture, liberating toxic gases.[1][2][3][4] Therefore, it must be handled under an inert atmosphere in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
Hazard Identification:
| Hazard Classification | Description |
| Flammable Liquid | Highly flammable liquid and vapor.[1][5] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][6] |
| Acute Toxicity | Harmful if swallowed.[1][6] |
| Reactivity | Reacts violently with water, acids, bases, alcohols, and oxidizing agents.[1][2] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[6] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and dispose of contaminated gloves after use.[6] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Spill Response and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Small Spills:
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[7][8]
-
Ventilate: Ensure the area is well-ventilated, using explosion-proof equipment.[1][4]
-
Contain: Use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use water.[1]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][5]
Large Spills:
For large spills, or if the spill cannot be safely managed by laboratory personnel, evacuate the area and contact your institution's emergency response team immediately.[7][9]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated waste must be managed as hazardous waste. The following steps provide a general framework for its proper disposal. Note: Always consult and adhere to your local, regional, and national hazardous waste regulations.[1][4]
-
Waste Identification and Segregation:
-
Characterize the waste stream. This includes unused this compound, contaminated absorbent materials from spills, and empty containers.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing and dangerous reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical and in good condition to prevent leaks.
-
Do not overfill the container. Leave adequate headspace to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive).
-
Include the accumulation start date on the label.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and hazards.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fi [fishersci.fi]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
